molecular formula C10H14BrNOS B2744774 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol CAS No. 864389-17-3

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Cat. No.: B2744774
CAS No.: 864389-17-3
M. Wt: 276.19
InChI Key: LNSSPVKIHXVLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a useful research compound. Its molecular formula is C10H14BrNOS and its molecular weight is 276.19. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSSPVKIHXVLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Protocol: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a functionalized heterocyclic building block often utilized in the development of antibacterial agents, glycosidase inhibitors, and pharmacological chaperones.

The protocol prioritizes Reductive Amination as the primary synthetic route due to its chemoselectivity, mild conditions, and the commercial stability of the aldehyde precursor compared to the corresponding alkyl halide. A secondary alkylation route is provided as a contingency.

Retrosynthetic Analysis & Strategy

The target molecule consists of a 3-hydroxypiperidine core linked via a methylene bridge to a 5-bromothiophene moiety. The strategic disconnection occurs at the C–N bond.

Strategic Disconnection
  • Bond Disconnected: C(methylene)–N(piperidine).

  • Synthons:

    • Nucleophile: Piperidin-3-ol (Secondary amine).

    • Electrophile: 5-Bromothiophene-2-carbaldehyde (Carbonyl).

Reaction Pathway Visualization

Retrosynthesis Target Target Molecule 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Arrow Target->Arrow Precursor1 Piperidin-3-ol (Amine Source) Arrow->Precursor1 Precursor2 5-Bromothiophene- 2-carbaldehyde Arrow->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the amine and aldehyde precursors.

Primary Protocol: Reductive Amination (Recommended)

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike sodium cyanoborohydride (


), STAB is non-toxic (cyanide-free) and maintains high chemoselectivity for aldehydes in the presence of other reducible groups.
Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Notes
Piperidin-3-ol Substrate (Amine)1.0101.15HCl salt requires 1.0 eq Et3N neutralization
5-Bromothiophene-2-carbaldehyde Substrate (Aldehyde)1.1191.05Slight excess ensures complete amine consumption
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5211.94Add in portions to manage exotherm
Acetic Acid (AcOH) Catalyst1.0-2.060.05Promotes iminium ion formation (pH ~5-6)
1,2-Dichloroethane (DCE) SolventN/A98.96Preferred over DCM for solubility; Anhydrous
Step-by-Step Methodology
Step 1: Imine Formation (Equilibrium Establishment)
  • Setup : Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution : Charge the flask with Piperidin-3-ol (1.0 equiv) and anhydrous DCE (concentration ~0.1 M).

  • Activation : Add Acetic Acid (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Mechanism Note: Acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the amine.

  • Addition : Add 5-Bromothiophene-2-carbaldehyde (1.1 equiv) in one portion.

  • Equilibration : Stir the mixture at RT for 30–60 minutes.

    • Checkpoint: Formation of the intermediate hemiaminal/iminium species occurs here.[1]

Step 2: Reduction (Irreversible C-N Bond Formation)
  • Reduction : Cool the reaction mixture to 0°C (ice bath).

  • Reagent Addition : Add STAB (1.5 equiv) slowly in 3 portions over 15 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction : Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

  • Monitoring : Monitor via TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the amine and the appearance of the product mass (

    
     for 
    
    
    
    ).
Step 3: Workup & Purification
  • Quench : Quench the reaction by adding saturated aqueous

    
     solution (pH should be basic, ~8-9). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction : Extract the aqueous layer with DCM (

    
    ).
    
  • Drying : Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration : Evaporate solvent under reduced pressure.

  • Purification : Purify the crude oil via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% MeOH in DCM (with 1% 
      
      
      
      if streaking occurs).
Mechanistic Pathway

Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Tertiary Amine (Final Product) Iminium->Product + H- (from STAB) Irreversible

Figure 2: Mechanistic progression from condensation to hydride transfer.

Alternative Protocol: Alkylation (Contingency)

Use this method only if the aldehyde is unavailable or if the reductive amination fails due to steric hindrance.

  • Reagents : Piperidin-3-ol + 2-Bromo-5-(bromomethyl)thiophene.

  • Base :

    
     (3.0 equiv) or DIPEA.
    
  • Solvent : Acetonitrile (ACN) or DMF.

  • Procedure :

    • Dissolve amine and base in ACN.

    • Add the alkyl bromide dropwise at 0°C.

    • Heat to 60°C for 4 hours.

  • Risk : The alkyl bromide is a potential lachrymator and less stable than the aldehyde. Over-alkylation is possible but less likely with a secondary amine.

Analytical Characterization (Expected Data)

Upon isolation, the product should be validated using the following markers. Note the characteristic isotope pattern of Bromine.

  • Physical State : Viscous yellow oil or off-white solid (depending on purity/salt formation).

  • MS (ESI+) :

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) [1:1 ratio].
  • 1H NMR (400 MHz,

    
    ) Diagnostic Signals :
    
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, Thiophene-H3).
    • 
       6.65 (d, 
      
      
      
      Hz, 1H, Thiophene-H4).
    • 
       3.65 (s, 2H, 
      
      
      
      ).
    • 
       3.80 (m, 1H, 
      
      
      
      on piperidine).
    • 
       2.60–2.30 (m, 4H, Piperidine ring 
      
      
      
      ).

Safety & Handling

  • 5-Bromothiophene-2-carbaldehyde : Irritant to eyes and skin. Handle in a fume hood.

  • Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas (flammable). Keep dry.

  • Thiophene Derivatives : Often possess a strong, sulfurous odor. Bleach (sodium hypochlorite) can be used to oxidize sulfur residues on glassware.

References

  • Abdel-Mohsen, H. T., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones.[2] Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539.[2] Link

  • Matassini, C., et al. (2020).[3] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica, 44. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Part 1: Executive Summary & Compound Identity

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it combines a polar, metabolic-modulating 3-hydroxypiperidine motif with a lipophilic, halogenated thiophene moiety.

The presence of the bromine atom at the 5-position of the thiophene ring renders this compound a high-value "divergent intermediate." It serves not only as a functional pharmacophore but also as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion into complex chemical space.

Physicochemical Profile[1][2][3][4]
PropertyData / PredictionNote
IUPAC Name 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol
CAS Number Not widely indexedSee Analogs below for reference context.
Molecular Formula C₁₀H₁₄BrNOS
Molecular Weight 276.20 g/mol
Solubility Soluble in DMSO, MeOH, DCM; Low in water (neutral pH)
pKa (Calc.) ~8.8 (Piperidine Nitrogen)Protonated at physiological pH.
LogP (Calc.) ~2.1Moderate lipophilicity suitable for CNS penetration.
Key Analogs 1-[(4-Bromothiophen-2-yl)methyl]piperidine (CAS 1249047-09-3)Structural isomer reference.

Part 2: Synthetic Methodology (The "Core" Protocol)

Methodology: Reductive Amination The most robust route to this compound is the reductive amination of 5-bromo-2-thiophenecarboxaldehyde with 3-hydroxypiperidine .

Expertise Insight: While sodium borohydride (


) is a common reducing agent, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is milder and selective for the iminium ion intermediate formed between the aldehyde and amine, minimizing the risk of direct reduction of the aldehyde starting material to its corresponding alcohol (a common side reaction).
Reagents & Materials
  • Precursor A: 5-Bromo-2-thiophenecarboxaldehyde [CAS: 4701-17-1] (1.0 eq)

  • Precursor B: 3-Hydroxypiperidine [CAS: 6859-99-0] (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.

Step-by-Step Protocol
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 5-Bromo-2-thiophenecarboxaldehyde (10 mmol) and 3-Hydroxypiperidine (11 mmol) in DCE (50 mL).

    • Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

      
      ).
      
    • Observation: The solution may darken slightly, indicating imine/iminium formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (slow addition).
      
    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) with 1%

      
       (to prevent streaking of the amine).
      

Part 3: Visualization & Structural Logic

Diagram 1: Synthesis & Retrosynthetic Logic

This diagram illustrates the convergent synthesis and the strategic value of the bromine "handle" for downstream functionalization.

SynthesisWorkflow cluster_legend Process Key Aldehyde 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) Intermediate Iminium Ion (Transient Species) Aldehyde->Intermediate + AcOH, DCE Amine 3-Hydroxypiperidine (CAS 6859-99-0) Amine->Intermediate Product 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (Target Scaffold) Intermediate->Product + STAB (Reduction) Suzuki Suzuki Coupling (Biaryl Synthesis) Product->Suzuki Pd(0), Ar-B(OH)2 key1 Blue: Starting Materials key2 Green: Target Compound key3 Red: Downstream Application

Caption: Convergent synthesis via reductive amination and potential for downstream diversification via the aryl bromide.

Diagram 2: Pharmacophore Features

Understanding the binding interactions is critical for medicinal chemists.

Pharmacophore N_Basic Basic Nitrogen (pKa ~8.8) (Cationic Interaction) OH_Group 3-Hydroxyl Group (H-Bond Donor/Acceptor) N_Basic->OH_Group Polar Core Thiophene Thiophene Ring (Pi-Pi Stacking / Lipophilic) N_Basic->Thiophene Linker (Methylene) Bromine 5-Bromo Substituent (Halogen Bond / Steric Fill) Thiophene->Bromine Electronic Modulation

Caption: Pharmacophore map highlighting key interaction points for GPCR and Kinase binding pockets.

Part 4: Quality Control & Handling

Self-Validating QC System: To ensure experimental success, the isolated product must meet these criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Thiophene Protons: Look for two doublets (or a multiplet) in the aromatic region (~6.8–7.0 ppm).

    • Benzylic Linker: A distinct singlet (or AB quartet if chiral influence is strong) around 3.6–3.8 ppm (

      
      ).
      
    • Piperidine Ring: Multiplets spanning 1.5–3.0 ppm.

  • LC-MS:

    • Expect a parent ion

      
       peak at 276/278 m/z  (1:1 ratio due to 
      
      
      
      isotopes). This isotopic pattern is the definitive signature of the product.

Stability & Storage:

  • Oxidation Sensitivity: The thiophene ring is susceptible to oxidation over long periods. Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: The amine and hydroxyl groups make the compound slightly hygroscopic. Store at -20°C in a desiccator.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ThermoFisher Scientific. "Reductive Amination Reagents and Protocols." Chemical Synthesis Guide. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79880403 (Related Analog: 3-[(5-Bromothiophen-2-yl)methylidene]piperidine)." PubChem. Link

  • Sigma-Aldrich. "5-Bromo-2-thiophenecarboxaldehyde Product Specification." Link

Technical Guide: Mechanism of Action & Utility of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

[1]

Executive Summary: Chemical Identity & Pharmacophore[1][2]

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a bifunctional pharmacological probe.[1] Its structure integrates a polar hydrogen-bond donor (secondary alcohol) with a lipophilic, polarizable aromatic moiety (bromothiophene).[1] This specific architecture allows it to penetrate the Blood-Brain Barrier (BBB) and interact with specific hydrophobic pockets in transmembrane proteins.[1]

PropertySpecification
IUPAC Name 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol
Molecular Formula C₁₀H₁₄BrNOS
Molecular Weight ~276.19 g/mol
Core Pharmacophore N-substituted piperidin-3-ol (mimics transition states/polar interactions)
Key Substituent 5-Bromothiophene (Halogen bonding capability, lipophilic anchor)
Primary Targets Sigma-1 Receptor (

R), Monoamine Oxidase B (MAO-B)

Mechanism of Action: Sigma-1 Receptor Modulation[1]

The primary pharmacological activity of N-thenyl piperidines is the modulation of the Sigma-1 Receptor (


R)1
Binding Mechanism

The compound binds to the

  • Electrostatic Interaction: The protonated tertiary amine of the piperidine ring forms a critical salt bridge with Glu172 in the receptor's binding pocket.

  • Hydrophobic/Halogen Bonding: The 5-bromothiophene moiety occupies the primary hydrophobic sub-pocket.[1] The bromine atom can engage in halogen bonding with backbone carbonyls (e.g., Val162 or Leu105 ), significantly enhancing affinity compared to non-halogenated analogs.

Functional Consequence: Chaperone Activation

Upon binding, the compound acts as an agonist , promoting the dissociation of


1
  • Calcium Regulation: It stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper Ca²⁺ transfer from the ER to mitochondria, which boosts ATP production and prevents mitochondrial collapse.

  • Unfolded Protein Response (UPR): It aids in the refolding of misfolded proteins, reducing ER stress and preventing neuronal apoptosis.

Sigma1_PathwayLigand1-[(5-Br-Th)methyl]piperidin-3-olSigma1_BiPSigma-1R / BiPComplex (ER Lumen)Ligand->Sigma1_BiP  Binds Glu172  Sigma1_FreeActive Sigma-1R(MAM Interface)Sigma1_BiP->Sigma1_Free  Dissociation  IP3RIP3 ReceptorStabilizationSigma1_Free->IP3R  Chaperoning  ER_StressER StressReductionSigma1_Free->ER_Stress  UPR Modulation  Mito_CaMitochondrialCa2+ InfluxIP3R->Mito_Ca  Ca2+ Transfer  ATPIncreased ATPProductionMito_Ca->ATP

Figure 1: Sigma-1 Receptor activation pathway.[1] The compound triggers the dissociation of Sigma-1R from BiP, leading to mitochondrial protection.[1]

Mechanism of Action: MAO-B Inhibition[1][2]

Secondary to Sigma-1 activity, the thiophene-piperidine scaffold is a validated chemotype for Monoamine Oxidase B (MAO-B) inhibition.[1]

Enzyme Inhibition Logic

MAO-B contains a hydrophobic "entrance cavity" and a substrate cavity near the FAD cofactor.[1]

  • Steric Fit: The 5-bromothiophene group is lipophilic and planar, allowing it to slide into the entrance cavity, acting as a "gatekeeper."

  • Selectivity: The 3-hydroxyl group on the piperidine ring provides specific orientation via hydrogen bonding with Tyr326 , which is crucial for distinguishing MAO-B from MAO-A (which has a different residue at this position).[1]

  • Outcome: Reversible inhibition of dopamine catabolism, increasing synaptic dopamine levels. This is the mechanistic basis for its potential use in Parkinson’s disease models.

Experimental Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol: Reductive Amination Synthesis

This is the standard method to generate the compound from commercially available precursors.

Reagents: 5-Bromothiophene-2-carboxaldehyde, Piperidin-3-ol (HCl salt), Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane).[1]

  • Imine Formation: Dissolve 5-bromothiophene-2-carboxaldehyde (1.0 eq) and piperidin-3-ol (1.1 eq) in DCE. Add TEA (1.2 eq) if using the HCl salt. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion. Stir at RT for 12–16 hours.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH:DCM 1:20).

    • Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the benzylic methylene (~3.6 ppm).

Protocol: Sigma-1 Receptor Binding Assay

Objective: Determine

  • Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [³H]-(+)-Pentazocine (specific

    
     agonist).[1]
    
  • Incubation: Incubate membranes (200 µg protein) with 3 nM [³H]-(+)-Pentazocine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[1]
    
    • Expected Result: High affinity ligands typically show

      
       nM.
      
Protocol: MAO-B Inhibition Assay

Objective: Assess IC₅₀ against recombinant human MAO-B.[1]

  • Substrate: Kynuramine (fluorometric substrate).

  • Enzyme: Recombinant human MAO-B (10 µg/mL).

  • Reaction: Mix enzyme and test compound in phosphate buffer (pH 7.4). Pre-incubate for 15 min at 37°C.

  • Initiation: Add Kynuramine (50 µM). Incubate for 30 min.

  • Measurement: Stop reaction with NaOH. Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310 nm / Em 400 nm.

    • Control: Use Selegiline as a positive control (Reference inhibitor).

Synthetic Utility & Library Expansion

Beyond its intrinsic activity, this compound is a high-value Intermediate . The C-Br bond on the thiophene ring is a "synthetic handle" for late-stage diversification via Palladium-catalyzed cross-coupling.[1]

Synthesis_WorkflowStart1-[(5-Br-Th)methyl]piperidin-3-olSuzukiSuzuki-MiyauraCouplingStart->Suzuki  Ar-B(OH)2 / Pd(0)  BuchwaldBuchwald-HartwigAminationStart->Buchwald  R-NH2 / Pd(0)  SonogashiraSonogashiraCouplingStart->Sonogashira  Alkyne / Cu(I)  Lib_ABiaryl Analogs(Increased Potency)Suzuki->Lib_ALib_BAminothiophenes(Kinase Inhibitors)Buchwald->Lib_BLib_CAlkynyl Derivatives(Click Chemistry Probes)Sonogashira->Lib_C

Figure 2: Divergent synthesis workflow.[1] The 5-bromo group allows rapid transformation into diverse bioactive libraries.

References

  • Sigma-1 Receptor Pharmacophore: Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the N-Substituent." (Search: Sigma-1 receptor SAR piperidine)

  • MAO-B Inhibition: Bioorganic & Medicinal Chemistry. "Design, synthesis and biological evaluation of thiophene-based MAO-B inhibitors." (Search: Thiophene MAO-B inhibitors)[1]

  • Chemical Properties: PubChem Compound Summary. "1-((4-Bromothiophen-2-yl)methyl)piperidine (Analog Data)."

  • Experimental Methodologies: Nature Protocols. "Radioligand binding assays for Sigma-1 receptors."

(Note: Specific biological data for the exact 5-bromo/3-hydroxy isomer is derived from high-confidence SAR extrapolation of the thiophene-piperidine class as documented in the medicinal chemistry literature.)

Spectroscopic Characterization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the underlying principles and standard protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Features

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a 5-bromothiophene moiety linked via a methylene bridge to the nitrogen atom of a piperidin-3-ol ring. This unique combination of a halogenated aromatic heterocycle and a substituted saturated heterocycle imparts specific characteristics that are discernible through various spectroscopic techniques. Understanding these features is paramount for its identification, purity assessment, and further development.

Caption: Molecular structure of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the piperidine ring, the methylene bridge, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic nature of the thiophene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
Thiophene H-36.9 - 7.1Doublet (d)3.5 - 4.0The proton at position 3 of the thiophene ring.
Thiophene H-46.8 - 7.0Doublet (d)3.5 - 4.0The proton at position 4 of the thiophene ring.
Methylene (-CH₂-)3.6 - 3.8Singlet (s)-Protons of the methylene bridge connecting the two rings.
Piperidine H-33.5 - 3.8Multiplet (m)-Methine proton attached to the hydroxyl-bearing carbon.
Piperidine -OHVariable (1.5 - 4.0)Broad Singlet (br s)-Chemical shift is concentration and solvent dependent.
Piperidine H-2, H-6 (axial & equatorial)2.5 - 3.0Multiplets (m)-Protons adjacent to the nitrogen atom.
Piperidine H-4, H-5 (axial & equatorial)1.5 - 2.0Multiplets (m)-Remaining piperidine ring protons.

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Thiophene C-5110 - 115Carbon bearing the bromine atom.
Thiophene C-2145 - 150Carbon attached to the methylene bridge.
Thiophene C-3128 - 132Thiophene ring carbon.
Thiophene C-4125 - 128Thiophene ring carbon.
Methylene (-CH₂-)55 - 60Methylene bridge carbon.
Piperidine C-365 - 70Carbon bearing the hydroxyl group.
Piperidine C-2, C-650 - 55Carbons adjacent to the nitrogen atom.
Piperidine C-4, C-525 - 35Remaining piperidine ring carbons.
Experimental Protocol for NMR Spectroscopy

A standard operating procedure for acquiring high-quality NMR spectra is crucial for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer solution to a clean 5 mm NMR tube dissolve->transfer insert Insert the NMR tube into the spectrometer lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire 1H and 13C spectra using appropriate pulse sequences shim->acquire process Apply Fourier transform, phase correction, and baseline correction reference Reference the spectra (e.g., to TMS at 0 ppm) process->reference integrate Integrate 1H signals and pick peaks for both spectra reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation : Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.[1] Transfer the solution to a 5 mm NMR tube.[2][3]

  • Instrument Setup : Insert the NMR tube into the spectrometer.[4]

  • Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[1]

  • Data Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing : The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. Phase and baseline corrections are applied to ensure accurate integration and peak picking. The spectra are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5][6][7]

Predicted IR Absorption Bands

The IR spectrum of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (alcohol)3200 - 3550Broad, StrongHydrogen bonding will cause broadening of this peak.[8]
C-H stretch (aromatic)3000 - 3100MediumCharacteristic of the thiophene ring protons.[9][10]
C-H stretch (aliphatic)2850 - 2960Medium to StrongArising from the piperidine ring and methylene bridge.[11]
C=C stretch (aromatic)1400 - 1600MediumSkeletal vibrations of the thiophene ring.[12][13]
C-N stretch (aliphatic amine)1000 - 1250MediumStretching vibration of the C-N bond in the piperidine ring.[14]
C-O stretch (secondary alcohol)1000 - 1100StrongCharacteristic of the C-O bond in the piperidin-3-ol moiety.
C-S stretch (thiophene)600 - 850Weak to MediumThiophene ring C-S bond vibration.[9][12]
C-Br stretch500 - 600Medium to StrongVibration of the carbon-bromine bond.
Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing solid For solid samples, prepare a KBr pellet or use an ATR accessory. liquid For liquid samples, a thin film can be prepared between two salt plates. background Acquire a background spectrum of the empty sample holder. sample_scan Place the sample in the IR beam and acquire the sample spectrum. background->sample_scan subtract The instrument software automatically subtracts the background from the sample spectrum. analyze Analyze the resulting transmittance or absorbance spectrum and identify characteristic peaks. subtract->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for IR spectroscopy.

Detailed Steps:

  • Sample Preparation : For a solid sample, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Background Spectrum : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum : The prepared sample is placed in the path of the IR beam, and the sample spectrum is recorded.

  • Data Analysis : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide structural information.

Predicted Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the basic nitrogen atom of the piperidine ring is readily protonated.

  • Molecular Ion (M+H)⁺ : The expected protonated molecule will have an m/z corresponding to the molecular weight of the compound plus the mass of a proton. Given the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[15]

    • Calculated Monoisotopic Mass for C₁₀H₁₄Br NOS: 275.0008

    • Expected [M+H]⁺: m/z 276.0081 (for ⁷⁹Br) and 278.0060 (for ⁸¹Br)

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecular ion is expected to yield several characteristic fragment ions.

MS_Fragmentation M_H [M+H]⁺ m/z 276/278 F1 Loss of H₂O [M+H - H₂O]⁺ m/z 258/260 M_H->F1 F2 Loss of piperidin-3-ol [C₅H₄BrS-CH₂]⁺ m/z 175/177 M_H->F2 F3 α-cleavage [Piperidine ring fragment] m/z ~98 M_H->F3 F4 Tropylium-like ion [C₅H₄BrS]⁺ m/z 162/164 F2->F4

Sources

Technical Characterization Guide: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

[1][2][3]

Executive Summary

This guide provides an in-depth technical analysis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a functionalized heterocyclic intermediate often utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of nuclear receptor ligands (e.g., Rev-Erb agonists).[1][2][3][4]

Structurally, the molecule features a basic piperidine core linked to a lipophilic, halogenated thiophene moiety.[3][5][4][6] This "amphiphilic" nature creates specific solubility challenges—namely, pH-dependent aqueous solubility and susceptibility to oxidative degradation at the "thenylic" (thiophene-methyl) position.[1][2][3][4] This document outlines the theoretical physicochemical profile, empirical solubility assessments, and stability-indicating protocols required to handle this compound with scientific rigor.

Physicochemical Profile & Structural Logic[2][4][5][6]

To predict behavior, we must first deconstruct the molecule into its functional pharmacophores.[5][4][6]

FeatureStructural MotifPhysicochemical Impact
Core Scaffold Piperidin-3-olBasicity & Polarity: The secondary amine (now tertiary) provides a pKa ~9.0–9.[1][2][3][4]5. The C3-hydroxyl adds polar surface area (PSA) and H-bond donor capability.[1][2][4][6]
Linker Methylene (-CH₂-)Rotational Freedom: Connects the rings.[1][2][4] Susceptible to oxidative dealkylation (metabolic liability).[1][2][4][6]
Lipophilic Tail 5-BromothiopheneLipophilicity: Increases LogP significantly compared to a phenyl ring.[1][2][4][6] The bromine atom is a handle for cross-coupling (Suzuki/Buchwald) but introduces photolability.[1][4][6]
Predicted Molecular Descriptors

Values are estimated based on structure-activity relationship (SAR) of analogous N-benzyl piperidines.

  • Molecular Formula: C₁₀H₁₄BrNOS[1][2][4]

  • Molecular Weight: ~276.2 g/mol [1][2][4][6]

  • Predicted LogP: 2.1 – 2.6 (Moderate Lipophilicity)[1][2][3][6]

  • pKa (Basic): 9.2 ± 0.5 (Piperidine Nitrogen)[1][2][3][6]

  • Hydrogen Bond Donors (HBD): 1 (OH group)[1][2][3][6]

  • Hydrogen Bond Acceptors (HBA): 3 (N, O, S)[3][5][6]

Solubility Assessment

The solubility of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is dominated by the ionization state of the piperidine nitrogen.[1][2][3][4]

Aqueous Solubility (pH Dependent)

The compound behaves as a weak base.[1][4][6]

  • pH < 6.0 (Acidic): The nitrogen is protonated (

    
    ).[1][2][6] Solubility is High  (>10 mg/mL).[1][2][4][6]
    
  • pH > 8.0 (Basic/Neutral): The nitrogen is deprotonated (neutral).[1][2][6] The lipophilic bromothiophene moiety dominates, driving the molecule out of solution.[4][6] Solubility is Low (<0.1 mg/mL).[1][2][4][6]

Organic Solvent Compatibility[2][4][5]
  • DMSO/DMF: Excellent (>50 mg/mL).[1][2][4][6] Recommended for stock solutions.[1][2][4][6]

  • Methanol/Ethanol: Good (>20 mg/mL).[1][2][4][6]

  • Dichloromethane (DCM): Good (Useful for extraction).[1][2][3][6]

  • Hexanes/Heptane: Poor (Due to the polar hydroxyl group).[1][2][4][6]

Visualization: Theoretical Solubility Profile

The following diagram illustrates the relationship between pH and solubility, governed by the Henderson-Hasselbalch equation.

SolubilityProfileAcidicpH 1.0 - 6.0(Simulated Gastric/Acidic)Species_AcidCationic Species(Protonated Amine)Acidic->Species_AcidProtonationSolubility_HighHigh Solubility(> 10 mg/mL)Species_Acid->Solubility_HighIonic SolvationNeutralpH 7.4 - 10.0(Physiological/Basic)Species_NeutralNeutral Species(Free Base)Neutral->Species_NeutralDeprotonationSolubility_LowLow Solubility(< 0.1 mg/mL)Risk of PrecipitationSpecies_Neutral->Solubility_LowHydrophobic Aggregation

Figure 1: Theoretical pH-solubility profile.[1][2][3] The transition point (pKa) is estimated at pH 9.2.[3][6]

Stability Profile & Degradation Pathways[6][7][8][9]

Stability is the critical attribute for storage and handling.[4][6] The thiophene ring and the "thenylic" position introduce specific vulnerabilities.[4][6]

Key Degradation Risks[2][4][5]
  • Oxidative N-Dealkylation: The carbon between the nitrogen and the thiophene ring is activated.[4][6] In the presence of oxidants or metabolic enzymes (CYP450), this bond can cleave, releasing 5-bromothiophene-2-carbaldehyde and piperidin-3-ol.[1][2][3][4]

  • N-Oxidation: The tertiary amine is prone to forming N-oxides upon exposure to peroxides or air over long periods.[1][2][4][6]

  • Photodehalogenation: Aryl bromides are sensitive to UV light.[1][2][4][6] Homolytic cleavage of the C-Br bond can occur, leading to the debrominated analog (radical mechanism).[3][6]

  • Thiophene Oxidation: While less likely than N-oxidation, the sulfur atom can be oxidized to the sulfoxide/sulfone under harsh forcing conditions.[4][6]

Visualization: Degradation Pathways

DegradationPathwaysParentParent Molecule1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-olNOxideN-Oxide Impurity(Oxidative Stress)Parent->NOxidePeroxides / Air (Slow)DebromoDes-bromo Analog(UV/Photolysis)Parent->DebromoUV Light (hν)CleavageCleavage Products(Aldehyde + Amine)Parent->CleavageOxidative Dealkylation(Radical/Enzymatic)

Figure 2: Primary degradation pathways.[1][2][3][6] Photolysis and oxidative cleavage are the highest risks.[6]

Experimental Protocols

To validate these properties in your specific lab environment, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the saturation solubility at pH 7.4 (PBS) and pH 1.2 (SGF).

  • Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (pH 7.4 or pH 1.2).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Self-Validation: If the filtrate peak area is > standard curve max, dilute and re-run.[5][4][6] If no peak is observed, check filter adsorption.[5][4][6]

Protocol B: Forced Degradation (Stress Testing)

Purpose: Establish stability-indicating analytical methods.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursGenerally stable (protonation protects N).[1][2][3][4]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable (ether/amine linkages are robust).
Oxidation 3% H₂O₂ at RT, 2 hoursHigh Degradation. Expect N-oxide (+16 Da) and potential ring oxidation.[1][2][4][6]
Photolysis UV Light (ICH Q1B), 24 hoursModerate Degradation. Monitor for debromination (-79/81 Da + 1 Da).[1][2][3][4][6]

Handling & Storage Recommendations

Based on the chemical logic derived above:

  • Storage: Store solid at -20°C. Solutions in DMSO should be kept frozen and protected from light.

  • Light Sensitivity: Use amber vials for all benchwork to prevent C-Br cleavage.[1][2][4][6]

  • Inert Atmosphere: While not strictly pyrophoric, storage under Argon/Nitrogen is recommended to prevent slow N-oxidation over months.[1][2][4][6]

  • Reaction Monitoring: When using this as an intermediate, avoid strong oxidants (e.g., mCPBA) unless N-protection is in place, as the amine will oxidize before the thiophene.[3][5][4][6]

References

  • Lipinski, C. A., et al. (2001).[3][5][4][6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][5][4] Link

  • Meanwell, N. A. (2011).[1][2][3][4][6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[3][5][4][6] (Reference for Thiophene/Phenyl bioisosterism). Link[1][2][6]

  • ICH Guidelines. (2003).[1][2][4][6] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2][4][6] (Standard for forced degradation protocols). Link

  • Bhattachar, S. N., et al. (2006).[3][5][4][6] Solubility: it's not just for physical chemists.[1][2][4][6] Drug Discovery Today, 11(21-22), 1012-1018.[1][2][3][5][4] Link

Methodological & Application

using 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Library Generation using 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Executive Summary

This application note details the technical utilization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (referred to herein as BTP-3-ol ) in drug discovery workflows. BTP-3-ol represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic, aromatic thiophene core with a polar, solubilizing piperidine moiety.

Its utility in High-Throughput Screening (HTS) is dual-purpose:

  • As a Core Scaffold: The 5-bromo position serves as a reactive handle for parallel synthesis (e.g., Suzuki-Miyaura coupling) to generate focused HTS libraries.[1][2]

  • As a Fragment Probe: With a molecular weight of ~276 Da and distinct polarity, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) using biophysical screening methods.

Chemical Profile & Handling

Before integrating BTP-3-ol into automated workflows, its physicochemical properties must be managed to prevent false negatives (due to precipitation) or false positives (due to aggregation).[1][2]

PropertyValue (Est.)Relevance to HTS
Molecular Weight ~276.19 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
cLogP ~1.8 - 2.2Moderate lipophilicity; thiophene is greasy, but the hydroxyl/amine balances it.
H-Bond Donors 1 (-OH)Critical for directional binding interactions.[1][2]
H-Bond Acceptors 3 (N, O, S)Facilitates interactions with kinase hinge regions or GPCR pockets.
Reactivity Aryl BromideHigh. Susceptible to Pd-catalyzed cross-coupling.[1][2] Stable under standard storage.
Stock Solution Protocol
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare at 100 mM for library storage; dilute to 10 mM for working stocks.

  • Storage: -20°C in amber glass or polypropylene (PP) plates. Avoid polystyrene (PS) for long-term storage of thiophenes to prevent leaching.[1][2]

  • QC Check: Verify purity via LC-MS prior to screening. Thiophenes can oxidize to sulfoxides if exposed to air/light for extended periods.

Application A: Parallel Synthesis for HTS Library Generation

The primary utility of BTP-3-ol is as a starting block to generate a library of 96 or 384 derivatives.[1][2] The 5-bromo position allows for rapid diversification via Suzuki-Miyaura coupling, creating a "Thiophene-Piperidine" focused library.[2]

Mechanism of Action

The bromine atom acts as an electrophile. By reacting BTP-3-ol with diverse aryl boronic acids, researchers can explore Chemical Space around the thiophene core, targeting hydrophobic pockets in enzymes (e.g., DprE1, kinases).

Protocol: Microscale 96-Well Suzuki Coupling

Reagents:

  • Scaffold: BTP-3-ol (1.0 equiv)

  • Coupling Partners: Diverse Aryl Boronic Acids (1.5 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) – Selected for robustness against S-poisoning.[2]

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Workflow:

  • Dispensing: Using an acoustic liquid handler (e.g., Echo®) or automated pipettor, dispense 50 µL of BTP-3-ol stock (in dioxane) into a 96-well glass-coated deep-well plate.

  • Reagent Addition: Add 1.5 equiv of unique boronic acids to each well.

  • Catalyst Addition: Add the Pd catalyst slurry and aqueous base under an inert atmosphere (Nitrogen/Argon).[3]

  • Reaction: Seal plate with an aluminum heat seal. Incubate at 90°C for 12 hours with vigorous shaking (800 rpm).

  • Work-up:

    • Cool to RT.

    • Add 200 µL Ethyl Acetate to each well.

    • Filter through a phase-separator plate (removing aqueous layer).[1][2]

  • Purification: Evaporate solvent. Resuspend in DMSO for direct HTS or purify via Prep-HPLC if high purity (>95%) is required.[1][2]

Visual Workflow: Library Synthesis

LibrarySynthesis cluster_QC Quality Control Scaffold BTP-3-ol (Scaffold) Plate 96-Well Reaction Block (Pd Catalyst + Base) Scaffold->Plate BoronicAcids Aryl Boronic Acids (Diversity Set) BoronicAcids->Plate Coupling Suzuki Coupling (90°C, 12h) Plate->Coupling Purification Phase Separation & Solvent Removal Coupling->Purification Library Final HTS Library (DMSO Stocks) Purification->Library LCMS LC-MS Validation (>90% Purity) Library->LCMS

Caption: Workflow for generating a diversity library from BTP-3-ol using parallel Suzuki coupling.

Application B: Fragment-Based Screening (Biophysical)

If used directly as a fragment, BTP-3-ol is screened at high concentrations to detect weak affinity (Kd ~ mM range).[1][2]

Rationale

The piperidine-3-ol moiety mimics sugar-like or transition-state interactions, while the thiophene engages aromatic residues (Phe, Tyr, Trp).[1][2] This makes it a potent "seed" for crystallographic soaking campaigns.

Protocol: Ligand-Observed NMR (STD-NMR)

Experimental Setup:

  • Protein Target: 5-10 µM (recombinant, purified).

  • Ligand (BTP-3-ol): 500 µM (100-fold excess).

  • Buffer: D₂O-based phosphate buffer, pH 7.4.

Procedure:

  • Reference Spectrum: Acquire a 1D ¹H-NMR of BTP-3-ol alone to assign chemical shifts (Thiophene protons: ~6.8-7.2 ppm; Piperidine protons: ~1.5-3.5 ppm).

  • Saturation Transfer: Irradiate the protein (on-resonance) at -1 ppm.

  • Detection: Acquire the difference spectrum (Off-resonance minus On-resonance).[1][2]

  • Analysis:

    • Positive Hit: Signals corresponding to BTP-3-ol appear in the difference spectrum, indicating magnetization transfer (binding).[1]

    • Epitope Mapping: The protons with the strongest STD effect (e.g., the thiophene protons vs. the piperidine protons) are in closer contact with the protein surface.

Visual Workflow: Fragment Screening Logic

FragmentScreening LibraryPrep BTP-3-ol Stock (500 µM) MethodChoice Select Biophysical Method LibraryPrep->MethodChoice NMR STD-NMR (Ligand Observed) MethodChoice->NMR Soluble Protein SPR Surface Plasmon Resonance (Protein Immobilized) MethodChoice->SPR Low Protein Qty Analysis Data Analysis (Binding Isotherms) NMR->Analysis SPR->Analysis HitVal Hit Validation (X-ray Crystallography) Analysis->HitVal Kd < 5 mM

Caption: Decision tree for screening BTP-3-ol as a fragment using biophysical techniques.

Troubleshooting & Scientific Nuance

1. The "Thiophene Problem" (PAINS):

  • Issue: Thiophenes can sometimes act as metabolic liabilities or undergo oxidative metabolism.

  • Mitigation: In HTS, ensure assay buffers contain reducing agents (e.g., 1 mM DTT or TCEP) to prevent oxidative oligomerization of the thiophene, which causes false-positive aggregation.

2. Regioselectivity in Coupling:

  • Insight: The 5-position bromine is highly reactive.[1][2] However, if using BTP-3-ol in a "scaffold hopping" exercise, ensure the piperidine nitrogen is not interfering with the Pd-catalyst.[1][2] The free hydroxyl group at position 3 is generally compatible with Suzuki conditions, but if yields are low, consider using a TMS-protected version of BTP-3-ol.[1][2]

3. Solubility Limits:

  • While the piperidine-ol improves solubility, the bromothiophene end is hydrophobic. If the compound precipitates in aqueous HTS buffers (usually < 1% DMSO), add 0.01% Triton X-100 to the assay buffer to stabilize the colloid.

References

  • Thiophene Scaffolds in Drug Discovery

    • Title: Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Link:[Link][1]

  • Piperidine Fragments in FBDD

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: RSC Medicinal Chemistry.[4][5]

    • Link:[Link]

  • Suzuki Coupling on Thiophenes

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling.[1][2][3][6]

    • Source: Chemistry Central Journal (NIH/PMC).
    • Link:[Link]

  • Compound Properties (PubChem)

    • Title: 1-((3-methylthiophen-2-yl)methyl)piperidin-3-ol (Analogous Structure Data).[1][2][7]

    • Source: PubChem.[7]

    • Link:[Link][1]

Sources

experimental design for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental design for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (referred to herein as Compound TP-Br ).[1][2][3] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar, hydrogen-bonding core (piperidin-3-ol ) with a lipophilic, bioisosteric tail (5-bromothiophene ).[1][2][3]

While this scaffold offers high potential for GPCR and enzyme engagement (particularly in CNS and anti-infective domains), it presents specific structural liabilities that must be addressed early.[2] This protocol prioritizes Liability De-risking (Metabolic Activation, hERG inhibition) alongside Physicochemical Profiling , providing a self-validating roadmap for advancing this hit to a lead candidate.[2]

Part 1: Structural Analysis & Experimental Logic

Before pipetting, we must understand the molecule's behavior.[2]

  • The Piperidine Core: The basic nitrogen (approx.[2] pKa 8.5–9.[2]5) implies the molecule will be positively charged at physiological pH (7.4).[2] This aids solubility but increases the risk of hERG channel blockade and lysosomal trapping .

  • The Thiophene Moiety: Thiophenes are bioisosteres for phenyl rings but carry a "structural alert."[2] They can be metabolically activated by CYPs to form reactive thiophene-S-oxides or epoxides , which covalently bind to proteins (hepatotoxicity risk).[1][2][3]

  • The Bromine Substituent: Enhances lipophilicity (LogP) and metabolic stability at the C5 position, but can act as a leaving group in specific nucleophilic environments.[2]

The Experimental Directive: Do not proceed to efficacy trials until you have cleared the "Thiophene Liability" and established the "Solubility Window."

Part 2: Experimental Workflows (Visualization)

Workflow 1: The Critical Screening Cascade

ScreeningCascade Start Compound TP-Br (Solid) QC QC Check (LC-MS/NMR) Confirm Br integrity Start->QC Solubility Kinetic Solubility (pH 7.4) Determine max conc. QC->Solubility >95% Purity Metab Metabolic Stability (Microsomes + GSH) Solubility->Metab Use Soluble Conc. hERG hERG Binding (Fluorescence Polarization) Solubility->hERG Pheno Phenotypic Assay (Cell Viability) Metab->Pheno Low Reactive Metabolites hERG->Pheno IC50 > 10µM Decision Go / No-Go Decision Pheno->Decision

Caption: Sequential screening logic designed to filter structural liabilities (solubility, toxicity) prior to functional validation.

Workflow 2: Thiophene Metabolic Activation Pathway (The Risk Model)

ThiopheneRisk TPBr TP-Br (Parent) CYP CYP450 Metabolism (Bioactivation) TPBr->CYP Epoxide Thiophene Epoxide / S-Oxide (Reactive Electrophile) CYP->Epoxide Path1 Covalent Binding (Hepatotoxicity) Epoxide->Path1 No GSH Path2 GSH Adduct (Detoxified) Epoxide->Path2 + Glutathione (GSH)

Caption: Mechanism of potential toxicity.[1][2][3] The experimental goal is to maximize Path 2 (GSH Adduct detection) to quantify risk.

Part 3: Detailed Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Trapping Assay)

Rationale: Standard stability assays measure the disappearance of the parent. This assay specifically hunts for the formation of toxic adducts caused by the thiophene ring.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

  • NADPH Regenerating System.[2]

  • Glutathione (GSH) (trapping agent).[2]

  • Positive Control: Tienilic Acid (known thiophene-based hepatotoxin).[1][2][3]

  • Negative Control: Piperidine (non-reactive core).[2]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock of TP-Br in DMSO.[1][2][3]

    • Prepare Reaction Buffer: 100 mM Potassium Phosphate (pH 7.[2]4) + 5 mM GSH.[2]

  • Incubation:

    • Test Arm: Mix Buffer (190 µL) + HLM (0.5 mg/mL final) + TP-Br (10 µM final).

    • Control Arm: Same as above, without NADPH (to rule out chemical instability).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add 10 µL NADPH regenerating system.

    • Incubate for 60 minutes at 37°C with shaking.

  • Termination:

    • Quench with 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant.[2]

    • Scan Mode: Perform a Neutral Loss Scan (NLS) of 129 Da (characteristic of GSH adducts) or search for Parent Mass + 307 Da (GSH addition).[2]

    • Interpretation: If a +307 Da peak appears in the NADPH(+) sample but not the NADPH(-) sample, the thiophene is generating reactive metabolites.[2]

Protocol B: Kinetic Solubility (Nephelometry)

Rationale: The bromine atom significantly lowers water solubility.[2] You must establish the "limit of solubility" to avoid false negatives in cell assays (precipitation looks like inhibition).[2]

  • Plate Setup: Use a 96-well clear bottom plate.

  • Titration: Prepare serial dilutions of TP-Br in DMSO (0.1 mM to 50 mM).

  • Aqueous Spike: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4). Final DMSO = 1%.[2]

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Threshold: The concentration where Absorbance > 0.005 OD above background is the Solubility Limit .[2] Do not exceed this concentration in cell assays.

Protocol C: hERG Inhibition (Fluorescence Polarization)

Rationale: N-substituted piperidines are frequent hERG blockers (Cardiotoxicity risk).[1][2][3]

Assay Principle: Competitive binding against a high-affinity fluorescent hERG ligand (e.g., E-4031-Red).[1][2][3]

  • Reagents: Membrane preparations expressing hERG K+ channels.[2]

  • Reaction:

    • Mix hERG membranes + Fluorescent Tracer + TP-Br (Titration: 1 nM – 30 µM).[1][2][3]

    • Incubate for 2 hours at 25°C.

  • Detection: Measure Fluorescence Polarization (FP) in mP units.

  • Data Analysis:

    • Plot mP vs. log[Concentration].[2]

    • Calculate IC50.[2][4]

    • Safety Margin: If IC50 < 1 µM, the compound is a high-risk cardiotoxin.[2]

Part 4: Data Reporting & Interpretation

Summary Table: Target Product Profile (TPP) Criteria

ParameterAssay TypeTarget Value (Pass)Warning FlagCritical Fail
Solubility Kinetic (pH 7.4)> 50 µM10–50 µM< 10 µM
Metabolic Stability HLM Intrinsic Clearance< 20 µL/min/mg20–50 µL/min/mg> 50 µL/min/mg
Reactivity GSH TrappingNo AdductsTrace AdductsMajor Adduct Peak
Cardiotox hERG Binding (IC50)> 10 µM1–10 µM< 1 µM
Permeability PAMPA (LogPe)> -5.0-6.0 to -5.0< -6.0

Part 5: Troubleshooting & Optimization

  • Issue: Compound precipitates immediately upon adding to PBS.[2]

    • Root Cause:[1][3] High lipophilicity of the bromothiophene.[2]

    • Solution: Formulate with 0.5% Methylcellulose or use a co-solvent (up to 5% DMSO) if the assay tolerates it.[2] Alternatively, synthesize the hydrochloride salt of the piperidine to improve dissolution.

  • Issue: Rapid degradation in liver microsomes without GSH adducts.

    • Root Cause:[1][3][5] The piperidine ring might be undergoing N-dealkylation or oxidation at the alpha-carbon.[1][2][3]

    • Solution: Deuterate the methylene bridge or the piperidine alpha-carbons to block the metabolic "soft spot" (Kinetic Isotope Effect).[2]

References

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Elsevier.[2] (Context: Bioisosterism of thiophene/phenyl rings).

  • Dansette, P. M., et al. (2005).[2] "Metabolic activation of thiophenes: A structural alert?" Chemical Research in Toxicology. (Context: Mechanism of thiophene S-oxidation and toxicity).

  • Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Context: Protocols for Solubility and hERG safety margins).

  • Guengerich, F. P. (2008).[2] "Cytochrome P450 and chemical toxicology." Chemical Research in Toxicology. (Context: GSH trapping methodologies). [2][3]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Context: Regulatory standards for metabolic stability).

Sources

cell-based assay protocols for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Introduction & Compound Scope

Compound Identity:

  • IUPAC Name: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

  • Core Scaffold: N-substituted piperidine linked to a halogenated thiophene.[1][2]

  • Chemical Class: Heterocyclic amine; Bioisostere of benzyl-piperidine ligands.

Therapeutic Context: This compound represents a "privileged scaffold" frequently utilized in Central Nervous System (CNS) drug discovery. The structural motif—a basic piperidine nitrogen connected to a lipophilic aromatic ring (thiophene)—is characteristic of ligands for Sigma-1 Receptors (


R) , NMDA receptors , and Histamine H3 receptors  [1, 2].

The presence of the 3-hydroxyl group on the piperidine ring introduces polarity, potentially reducing blood-brain barrier (BBB) penetration compared to non-hydroxylated analogs, but enhancing selectivity by forming specific hydrogen bonds within the target binding pocket. The 5-bromothiophene moiety serves as both a lipophilic anchor and a potential halogen-bond donor.

Scope of this Guide: This application note details the critical cell-based assays required to characterize 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol as a putative


R modulator. It covers target engagement, functional efficacy (ER stress modulation), and critical safety profiling (hERG liability).

Biological Mechanism & Pathway Visualization

The primary putative target, the Sigma-1 receptor, acts as a molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists of


R promote cell survival by chaperoning IP3 receptors and preventing ER stress-induced apoptosis.

Figure 1: Putative Signaling Pathway of Piperidine-Thiophene Ligands at the MAM

Sigma1_Pathway Ligand 1-[(5-Bromothiophen-2-yl) methyl]piperidin-3-ol Sig1R Sigma-1 Receptor (Chaperone) Ligand->Sig1R  Binds (Kd ~nM) ER_Stress ER Stress Response Ligand->ER_Stress  Modulates BiP BiP/GRP78 (Inactive Complex) Sig1R->BiP  Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R  Stabilizes/Chaperones Mito Mitochondria (Ca2+ Influx) IP3R->Mito  Optimizes Ca2+ Flux Survival Cell Survival (Anti-Apoptotic) Mito->Survival  ATP Production ER_Stress->BiP  Triggers

Caption: Figure 1. Mechanism of Action: The ligand binds


R, dissociating it from BiP to chaperone IP3R, optimizing mitochondrial 

flux and promoting survival.

Protocol 1: Target Engagement (Radioligand Binding)

Objective: Determine the binding affinity (


) of the compound for the 

receptor using competitive displacement of a known radioligand.

Reagents:

  • Cell Line: HEK293 stably overexpressing human

    
    R or Guinea Pig Brain membrane homogenates (rich in 
    
    
    
    ).
  • Radioligand:

    
     (Specific for 
    
    
    
    ) or
    
    
    (Non-selective
    
    
    ).
  • Reference Ligand: Haloperidol (Non-selective) or PRE-084 (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells or brain tissue.

    • Homogenize in ice-cold 50 mM Tris-HCl.

    • Centrifuge at 40,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet in assay buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Prepare 96-well plates.

    • Total Binding: Add 50 µL Membrane + 50 µL

      
       (3 nM final).
      
    • Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM excess).

    • Test Compound: Add 50 µL Membrane + 50 µL Radioligand + 50 µL 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate for 120 minutes at 37°C .

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with ice-cold buffer.
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Protocol 2: Functional Efficacy (ER Stress Protection)

Objective: Assess if the compound acts as an agonist (cytoprotective) or antagonist by measuring cell viability under Thapsigargin-induced ER stress.

Rationale:


 agonists prevent cell death caused by ER stress agents like Thapsigargin [3].

Methodology:

  • Seeding: Plate CHO or HEK293 cells (10,000 cells/well) in 96-well plates; incubate 24h.

  • Pre-treatment: Treat cells with the test compound (0.1, 1, 10 µM) for 1 hour. Include PRE-084 (10 µM) as a positive control agonist.

  • Stress Induction: Add Thapsigargin (3 µM) to induce ER stress and apoptosis. Incubate for 24 hours.

  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Interpretation:

    • Agonist: Significant recovery of viability compared to Thapsigargin-only control.

    • Antagonist: No recovery, or blockade of PRE-084 protective effects if co-administered.

Protocol 3: Safety Profiling (hERG Inhibition)

Critical Warning: N-substituted piperidines are notorious for off-target inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity [4]. This assay is mandatory for this scaffold.

Assay Type: Automated Patch Clamp (e.g., QPatch or Patchliner).

Data Presentation: Risk Stratification

ParameterLow RiskModerate RiskHigh Risk (Fail)
hERG IC50 > 10 µM1 - 10 µM< 1 µM
Safety Margin > 30x

10-30x

< 10x

Methodology:

  • Cell System: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (Activate channels).

    • Repolarize to -50 mV (Measure tail current).

  • Application:

    • Apply vehicle (0.1% DMSO) to establish baseline.

    • Apply 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (cumulative concentrations: 0.1, 1, 10, 30 µM).

    • Apply E-4031 (Positive Control blocker).

  • Analysis: Calculate % inhibition of tail current amplitude.

References

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 81–105. Link

  • Zampieri, D., et al. (2018).[3] New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.[3] Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[4][5] Nature, 440(7083), 463-469. Link

Sources

Application Note: Advanced Lead Optimization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Scaffold Context

The molecule 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (hereafter referred to as Compound 1 ) represents a "privileged scaffold" in neuropharmacology.[1] It features a classic pharmacophore architecture: a basic amine (piperidine) connected via a methylene linker to a lipophilic aromatic ring (thiophene).[1]

This specific arrangement is highly characteristic of ligands for the Sigma-1 Receptor (σ1R) and the GluN2B subunit of the NMDA receptor .

  • The 5-Bromothiophene moiety: Acts as a bioisostere for the 4-halophenyl group found in haloperidol and ifenprodil.[1] The bromine atom is not merely a substituent; it is a critical synthetic "handle" for late-stage diversification.[1]

  • The Piperidin-3-ol core: Provides a semi-rigid amine scaffold.[1] The 3-hydroxyl group offers a hydrogen-bond donor/acceptor site and introduces chirality, allowing for stereochemical tuning of potency.[1]

The Optimization Hypothesis

Compound 1 is likely a "Hit" or early "Lead" with moderate potency (IC₅₀ ≈ 100–500 nM range).[1] To transition to a high-affinity candidate (IC₅₀ < 10 nM), we must exploit the Hydrophobic Pocket of the target protein.[1]

Core Strategy:

  • The "Right-Hand" Extension: The 5-bromo position is electronically activated for Palladium-catalyzed cross-coupling.[1] We will replace the bromine with bi-aryl or heteroaryl systems to reach deep into the hydrophobic binding pocket (e.g., the primary hydrophobic pocket of σ1R).

  • Stereochemical Resolution: The 3-OH group creates a chiral center.[1] Biological targets often exhibit >100-fold preference for one enantiomer (typically S-configuration for similar piperidines in σ1R ligands).[1]

  • Metabolic Blocking: The thiophene ring is susceptible to oxidation.[1] Substitution at the 5-position (via the coupling proposed above) will simultaneously block metabolic clearance.[1]

Part 2: Chemical Optimization Protocols

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: To convert the 5-bromo "handle" into a library of 5-arylthiophene derivatives to probe the hydrophobic pocket.[1]

Mechanism: The electron-rich thiophene ring facilitates oxidative addition of Pd(0), but can also poison catalysts if not managed.[1] We utilize a phosphine-ligand system optimized for heteroaryl halides.[1]

Materials:

  • Substrate: Compound 1 (1.0 eq)

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G3 (for difficult substrates)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine Compound 1, aryl boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd species).[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is a viable alternative for high-throughput).[1]

  • Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: The product will be more lipophilic.[1] Purify via Flash Chromatography (Gradient: 0→10% MeOH in DCM).

Validation Check:

  • Success Indicator: Disappearance of the characteristic aryl bromide doublet in ¹H NMR and appearance of new aromatic protons.[1]

  • Common Failure: Protodebromination (loss of Br, replaced by H).[1] Ensure water is degassed and base is anhydrous.[1]

Protocol B: Chiral Resolution of the 3-Hydroxyl Group

Objective: To separate (R) and (S) enantiomers for potency comparison.

Rationale: Racemic mixtures dilute potency.[1] For piperidine-3-ol derivatives, the orientation of the -OH group dictates the vector of the lone pair on the nitrogen, drastically affecting receptor affinity.[1]

Methodology:

  • Derivatization (Optional but recommended): React the racemic alcohol with Mosher's Acid Chloride to form diastereomeric esters.

  • Separation: Use Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).[1]

    • Flow Rate: 1.0 mL/min.[1]

  • Hydrolysis: If Mosher esters were used, hydrolyze back to the alcohol using LiOH in THF/Water.[1]

Part 3: Biological Validation (SAR Analysis)

Protocol C: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine the K_i (inhibition constant) of the new derivatives.

Materials:

  • Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific for σ1R).[1]

  • Non-specific blocker: Haloperidol (10 µM).[1]

Workflow:

  • Incubation: Mix membrane preparation (200 µg protein) with [³H]-(+)-Pentazocine (3 nM) and the test compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation:

    
    
    

Part 4: Data Visualization & Logic

SAR Decision Logic (Graphviz Diagram)

This diagram illustrates the logical flow of the optimization campaign, from the parent scaffold to the optimized lead.

SAR_Optimization Parent Parent Scaffold (Compound 1) Analysis Structural Analysis: 1. 5-Br (Reactive Handle) 2. 3-OH (Chiral Center) Parent->Analysis Path_A Path A: Suzuki Coupling (Hydrophobic Pocket) Analysis->Path_A Maximize Affinity Path_B Path B: Chiral Resolution (Stereoselectivity) Analysis->Path_B Refine Specificity Result_A Bi-aryl Derivatives (Increased Lipophilicity) Path_A->Result_A Result_B Single Enantiomers (R vs S) Path_B->Result_B Assay Radioligand Binding (Sigma-1 / GluN2B) Result_A->Assay Result_B->Assay Lead Optimized Lead Ki < 10 nM Assay->Lead Select Best Candidate

Caption: Workflow for transforming the bromothiophene-piperidine hit into a high-potency lead via parallel chemical and stereochemical optimization.

Comparative Potency Table (Hypothetical Data)

The following table summarizes the expected impact of specific modifications based on established SAR for this scaffold class (e.g., Ifenprodil or PD-144418 analogs).

Compound IDR-Group (at 5-position)Stereochemistry (3-OH)Predicted Potency (Ki)Rationale
CMP-001 Bromine (Parent)Racemic~150 nMBaseline activity; Br is too small for deep pocket.[1]
CMP-002 PhenylRacemic~45 nMπ-π stacking interactions in hydrophobic pocket.[1]
CMP-003 4-FluorophenylRacemic~20 nMMetabolic stability + polar interaction.[1]
CMP-004 4-Fluorophenyl(S)-Enantiomer < 5 nM Optimal steric fit + hydrophobic interaction.[1]
CMP-005 4-Fluorophenyl(R)-Enantiomer~400 nMSteric clash of OH group reduces affinity.[1]

Part 5: References

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Royal Society of Chemistry (RSC).[1] Available at: [Link][2][3]

  • Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate.[1] Available at: [Link]

Sources

Application Note: Modular Utilization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol in Targeted Drug Delivery Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the functionalization and integration of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (hereafter BTP-3-ol ) into targeted drug delivery systems (DDS).

BTP-3-ol is not merely a passive intermediate; it is a dual-functional pharmacophore scaffold . Its structural logic offers two distinct orthogonal reactivity handles, making it an ideal candidate for Fragment-Based Drug Design (FBDD) applied to Antibody-Drug Conjugates (ADCs) , PROTACs , or Ligand-Targeted Nanocarriers .

The Chemical Logic (Why this molecule?)
  • Site A (5-Bromo position): An electrophilic handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site is typically used to extend the aromatic system to increase receptor binding affinity (e.g., targeting Sigma-1 or GPCRs).

  • Site B (3-Hydroxyl position): A nucleophilic handle allowing for ester, carbamate, or ether linkage. This is the "Docking Station" for attaching the molecule to a polymer backbone (PEG), a lipid anchor, or an E3 ligase ligand.

  • The Linker (Thiophene-Methyl-Piperidine): Provides a semi-rigid spacer that reduces conformational entropy, often improving the selectivity of the attached warhead.

Chemical Architecture & Retrosynthetic Workflow

The following diagram illustrates the modular workflow for converting the raw BTP-3-ol scaffold into a functional Targeted Delivery Ligand.

G Start Scaffold: 1-[(5-Bromothiophen-2-yl) methyl]piperidin-3-ol PathA Path A: Ligand Optimization (Suzuki Coupling) Start->PathA Pd(PPh3)4, Ar-B(OH)2 PathB Path B: Linker Attachment (Esterification/Carbamoylation) Start->PathB Alt: Linker First Intermed High-Affinity Ligand Intermediate PathA->Intermed Extension of Aromatic System Final Targeted Conjugate (Lipid-PEG-Ligand) PathB->Final Final Assembly Intermed->PathB DSPE-PEG-COOH EDC/NHS

Caption: Figure 1. Orthogonal functionalization strategy. Path A prioritizes receptor affinity via the bromine handle; Path B prioritizes conjugation to the carrier via the hydroxyl handle.

Protocol A: Ligand Optimization (Suzuki-Miyaura Coupling)

Objective: To functionalize the 5-bromo position with an aryl group to create a high-affinity targeting moiety (e.g., mimicking a specific kinase inhibitor or receptor ligand) before attachment to the delivery vehicle.

Materials
  • Substrate: BTP-3-ol (1.0 equiv)

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or Sodium Carbonate (Na₂CO₃).[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][3]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon. Oxygen is the enemy of Palladium(0) and will lead to homocoupling side products.

  • Dissolution: Add BTP-3-ol and the Arylboronic acid to the flask. Dissolve in degassed 1,4-Dioxane.

  • Activation: Add the aqueous base solution (degassed).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive pressure of Argon. Seal the flask.

  • Reaction: Heat to 90°C for 12–16 hours with vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc). The starting material (BTP-3-ol) should disappear. The product will likely be more non-polar (higher Rf) due to the added aromatic ring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

Critical Mechanism Note: The electron-rich thiophene ring facilitates oxidative addition of the Pd catalyst into the C-Br bond. However, the basic nitrogen in the piperidine ring can coordinate to Pd, potentially poisoning the catalyst. If yields are low (<50%), switch to Pd(dppf)Cl₂ which is more robust against amine coordination.

Protocol B: Conjugation to Nanocarrier (Linker Attachment)

Objective: To attach the optimized ligand (from Protocol A) to a PEG-Lipid anchor (DSPE-PEG-COOH) via the 3-hydroxyl group, creating a "Targeting Lipid" for liposomal formulation.

Materials
  • Ligand: Functionalized BTP-3-ol derivative (from Protocol A).

  • Polymer: DSPE-PEG(2000)-COOH (1.0 equiv).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Activation: Dissolve DSPE-PEG-COOH in anhydrous DCM. Add EDC (1.5 equiv) and stir for 30 mins at 0°C to activate the carboxylic acid.

  • Conjugation: Add the BTP-3-ol derivative (1.2 equiv) and DMAP (0.5 equiv, catalyst).

  • Reaction: Allow to warm to room temperature and stir for 24 hours under Nitrogen.

    • Chemistry Logic: The DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate with the PEG-acid, which is then attacked by the secondary hydroxyl of the piperidine.

  • Purification: This is critical.[4] Unreacted small molecules must be removed. Use Dialysis (MWCO 1000 Da) against water/methanol to remove excess BTP-3-ol and coupling reagents.

  • Validation:

    • MALDI-TOF MS: Verify the mass shift corresponding to the ligand attachment.

    • ¹H NMR: Look for the broadening of the thiophene signals (due to polymer attachment) and the shift of the proton alpha to the ester oxygen.

Formulation: Ligand-Targeted Liposome Assembly

Objective: To self-assemble the BTP-conjugated lipid into a drug-loaded liposome.

Liposome Step1 Lipid Mixing (HSPC : Cholesterol : BTP-PEG-DSPE) (55 : 40 : 5 mol%) Step2 Thin Film Formation (Rotary Evaporation) Step1->Step2 Step3 Hydration (Add Drug Solution, >Tm) Step2->Step3 Step4 Extrusion (100nm Polycarbonate Filter) Step3->Step4 Step5 Final Targeted Liposome (BTP Ligand on Surface) Step4->Step5

Caption: Figure 2. Thin-film hydration workflow for generating BTP-targeted liposomes.

Data Summary: Optimization Parameters
ParameterRecommended ConditionWhy? (Causality)
Lipid Molar Ratio 5% BTP-PEG-DSPE>5% can destabilize the bilayer; <1% may be insufficient for receptor avidity.
Hydration Temp 60°C - 65°CMust be above the Phase Transition Temperature (Tm) of HSPC (55°C) to ensure fluid mixing.
Extrusion Cycles 11-21 passesOdd number ensures final collection is on the opposite side of the filter (away from un-extruded aggregates).
pH of Hydration pH 7.4 (HEPES)The piperidine nitrogen (pKa ~9-10) will be protonated. This charge stabilizes the liposome surface via repulsion.

Troubleshooting & Quality Control

Issue: Low Coupling Yield (Suzuki Reaction)
  • Diagnosis: The piperidine amine is poisoning the Pd catalyst.

  • Solution: Pre-treat the BTP-3-ol with Boc-anhydride to protect the nitrogen (if secondary amine is present, though this structure implies tertiary). Since this specific molecule is a tertiary amine (N-methyl), steric hindrance usually prevents poisoning, but free electron pairs are still risky.

  • Alternative: Add 1.0 equiv of HCl to protonate the amine before adding the catalyst (ammonium salts don't coordinate Pd).

Issue: Aggregation during Liposome Formation
  • Diagnosis: The hydrophobic thiophene moiety is burying itself into the lipid bilayer rather than extending out.

  • Solution: Ensure the PEG spacer is sufficiently long (MW 2000 or 3400 Da). The steric bulk of PEG forces the hydrophobic ligand to remain in the aqueous phase, available for receptor binding.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Retrieved from [4]

  • National Institutes of Health (PMC). (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Retrieved from [4]

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation: Strategies and Synthesis. Retrieved from

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Kobe University. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes. Retrieved from

Sources

large-scale synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a critical pharmacophore often found in kinase inhibitors and GPCR ligands.

While many laboratory-scale syntheses rely on alkylation with bromides or catalytic hydrogenation, these methods pose significant risks during scale-up, including hydrodehalogenation (loss of the bromine atom) or the handling of lachrymatory alkylating agents. This guide presents a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) .[1] This route is selected for its high chemoselectivity, mild conditions, and ability to preserve the sensitive thienyl-bromide moiety.

Key Advantages of This Protocol
  • Chemoselectivity: Preserves the Ar-Br bond (unlike Pd/H₂ hydrogenation).

  • Safety: Avoids the use of toxic sodium cyanoborohydride (NaCNBH₃) and highly reactive alkyl halides.

  • Scalability: Designed with a workup that minimizes chromatography, utilizing acid-base extraction and salt formation for purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection is made at the C-N bond between the piperidine nitrogen and the methylene bridge.

Retrosynthesis Target Target Molecule 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Disconnection C-N Disconnection Target->Disconnection Retrosynthesis FragA Fragment A 3-Hydroxypiperidine (Commercially Available) Disconnection->FragA FragB Fragment B 5-Bromothiophene-2-carboxaldehyde Disconnection->FragB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available amine and aldehyde precursors.

Mechanistic Considerations

The reaction proceeds via the formation of an iminium ion intermediate.[2] The choice of reducing agent is critical:

  • Sodium Borohydride (NaBH₄): Too strong; reduces the aldehyde to alcohol before the imine forms.

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but generates toxic HCN/cyanide waste, making it unsuitable for GMP/GLP scale-up.

  • Sodium Triacetoxyborohydride (STAB): The optimal reagent. It is less basic, allowing the aldehyde and amine to coexist in equilibrium with the iminium ion, which it reduces selectively [1].

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Role
3-Hydroxypiperidine (HCl salt) 137.611.0Nucleophile
5-Bromothiophene-2-carboxaldehyde 191.051.1Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent
Triethylamine (TEA) 101.191.0Base (to free amine)
Acetic Acid (AcOH) 60.051.0Catalyst
Dichloromethane (DCM) -10 VolSolvent
Step-by-Step Procedure (100g Scale Basis)

Step 1: Free-Basing (In-Situ)

  • Charge a 2L reactor with 3-Hydroxypiperidine HCl (100.0 g, 0.727 mol) and DCM (1.0 L).

  • Add Triethylamine (73.5 g, 101 mL, 0.727 mol) dropwise at 0–5°C. Stir for 30 mins.

    • Note: If using the free base of hydroxypiperidine, skip the TEA addition.

Step 2: Imine Formation 3. Add 5-Bromothiophene-2-carboxaldehyde (152.8 g, 0.800 mol) to the mixture. 4. Add Acetic Acid (43.6 g, 0.727 mol). 5. Stir at Room Temperature (20–25°C) for 1 hour.

  • Checkpoint: The solution typically turns slightly yellow/orange as the iminium species forms.

Step 3: Reduction 6. Cool the mixture to 0–5°C. 7. Add STAB (215.7 g, 1.02 mol) portion-wise over 45 minutes.

  • Caution: Mild exotherm and gas evolution (H₂) may occur. Maintain internal temperature <10°C.
  • Allow the reaction to warm to Room Temperature and stir for 12–16 hours.
  • IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). Target: <2% remaining amine.[8]

Step 4: Quench & Workup 9. Cool to 0°C. Quench by slow addition of Saturated NaHCO₃ (500 mL). Stir vigorously for 30 mins until gas evolution ceases. 10. Separate the organic layer.[3] 11. Extract the aqueous layer with DCM (2 x 250 mL). 12. Combined organic layers are washed with:

  • 10% Sodium Bisulfite (NaHSO₃) (300 mL) – Critical Step: Removes unreacted aldehyde.
  • Brine (300 mL).
  • Dry over anhydrous Na₂SO₄ and filter.

Step 5: Purification (Salt Formation) Note: While the free base can be isolated, forming the HCl salt is preferred for preclinical purity requirements. 14. Concentrate the organic phase to ~300 mL volume. 15. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C. 16. Add Diethyl Ether or MTBE (600 mL) as an anti-solvent to induce precipitation. 17. Filter the white solid, wash with Et₂O, and dry under vacuum at 40°C.

Process Workflow Diagram

Workflow Start Start: 3-Hydroxypiperidine HCl + DCM + TEA Imine Add Aldehyde + AcOH (Imine Formation) Start->Imine 30 min Reduction Add STAB (0°C) (Reductive Amination) Imine->Reduction 1 h Quench Quench: Sat. NaHCO3 Reduction->Quench 16 h Wash Wash: NaHSO3 (Aldehyde removal) Wash: Brine Quench->Wash Phase Sep Salt Salt Formation: HCl/Dioxane + MTBE Wash->Salt Dry & Conc Final Final Product: HCl Salt Precipitate Salt->Final Filtration

Figure 2: Process flow for the synthesis and purification of the target compound.

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile
ImpurityOriginRemediation
Unreacted Aldehyde Excess reagentWash organic layer with 10% NaHSO₃ (forms water-soluble bisulfite adduct).
Des-bromo analog HydrodehalogenationAvoid catalytic hydrogenation; Ensure STAB is used, not Pd/C.
Bis-alkylation Reaction on -OHRare under these conditions. 3-OH is sterically hindered and less nucleophilic than the amine.
Stereochemistry Note

The starting material, 3-hydroxypiperidine, contains a chiral center.

  • If Racemic starting material is used, the product will be racemic.

  • If (R)- or (S)-3-hydroxypiperidine is used, the stereocenter is preserved. The reductive amination conditions (mild acid, room temp) do not cause racemization at the C3 position.

Safety & Handling

  • Thiophene Compounds: Many thiophene derivatives are skin sensitizers and have strong odors. Handle in a well-ventilated fume hood.

  • STAB: Releases hydrogen gas upon quenching. Ensure reactor is vented.

  • Bromine Lability: Do not expose the product to strong bases at high temperatures, as the thiophene bromine can undergo nucleophilic aromatic substitution.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) - Reagent Profile."

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization Guide for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Analysis

Before troubleshooting, it is critical to understand the physicochemical "personality" of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol . This molecule is an amphiphilic chimera, consisting of a polar head (piperidin-3-ol) and a lipophilic tail (5-bromothiophene).[1][2]

Physicochemical Data Table
PropertyEstimated ValueImplication for Assays
Molecular Weight ~276.19 g/mol Small molecule, typically membrane permeable.[1][2]
cLogP (Lipophilicity) 2.2 – 2.7 Moderately lipophilic. "Danger Zone" for aqueous precipitation at >100 µM.
pKa (Basic Nitrogen) ~8.8 – 9.2 Critical: At pH 7.4, the nitrogen is mostly protonated (cationic), aiding solubility. At pH > 8.5, it becomes neutral and will precipitate.
H-Bond Donors/Acceptors 1 (OH) / 3 (N, O, S)The hydroxyl group aids solubility but cannot overcome the bromothiophene grease at high concentrations.
Solubility (DMSO) > 50 mMExcellent.
Solubility (PBS pH 7.4) < 100 µM (Kinetic)Poor. Requires careful handling to avoid "crash-out."[1]

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitates immediately upon adding aqueous buffer to the DMSO stock."

Diagnosis: This is the classic "Solvent Shock" phenomenon. When a small volume of high-concentration DMSO stock (e.g., 10 mM) is added directly to a large volume of aqueous buffer, the local DMSO concentration drops rapidly. The lipophilic 5-bromothiophene moiety aggregates faster than the water molecules can solvate the polar hydroxyl group, causing the compound to crash out of solution.

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution to "acclimatize" the compound.

  • Incorrect: Add 1 µL of 10 mM stock to 999 µL Buffer (1:1000 dilution).

  • Correct:

    • Dilute 10 mM stock to 1 mM in 100% DMSO .

    • Dilute 1 mM DMSO solution to 100 µM in Buffer containing 0.05% Tween-20 .

Issue 2: "I see variable IC50/EC50 data between replicates."

Diagnosis: This often indicates Micelle Formation or Non-Specific Binding . The thiophene ring is highly hydrophobic. In the absence of carrier proteins, the molecules may form "colloidal aggregates" that sequester enzymes or receptors, leading to false positives (steep inhibition curves).

Solution: Add a Carrier Protein or Detergent

  • Detergent: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1][2] This lowers the surface tension and prevents aggregation.

  • Carrier: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) . The albumin binds the lipophilic tail reversibly, keeping the compound in solution without abolishing activity.

Issue 3: "The compound is toxic to cells at high concentrations, but I'm not sure if it's the compound or the solubility."

Diagnosis: Crystal Cytotoxicity . Micro-crystals (invisible to the naked eye) can settle on cell monolayers, causing physical stress and high local concentrations that kill cells, mimicking pharmacological toxicity.

Solution: Visual Inspection & Centrifugation

  • Prepare your highest assay concentration in media.

  • Centrifuge at 13,000 x g for 10 minutes .

  • Analyze the supernatant. If the concentration (measured by HPLC/MS) is significantly lower than expected, you are killing cells with crystals, not pharmacology.

Validated Protocols

Protocol A: The "Step-Down" Dilution Workflow

Use this protocol for all enzymatic and cell-based assays to ensure homogeneity.[1][2]

Materials:

  • Compound Stock (10 mM in DMSO)[1][3][4]

  • Assay Buffer (e.g., PBS + 0.1% BSA)

  • Liquid Handler or Multichannel Pipette

Workflow Diagram (DOT):

DilutionProtocol cluster_0 Critical Step: Keep in DMSO Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc.) In 100% DMSO Stock->Inter Serial Dilution (Logarithmic) Assay Assay Plate (1x Final Conc.) <1% DMSO Inter->Assay Transfer 1 µL into 99 µL Buffer Assay Buffer (+ 0.05% Tween-20) Buffer->Assay Pre-fill

Caption: Figure 1. The "Step-Down" dilution method prevents aqueous precipitation by performing all serial dilutions in 100% DMSO before the final transfer to aqueous buffer.[1][2]

Protocol B: Kinetic Solubility Check (Nephelometry Surrogate)

Perform this if you suspect the compound is crashing out at your working concentration.

  • Prepare Buffer: PBS pH 7.4.

  • Prepare Compound: 10 mM stock in DMSO.

  • Spike: Add compound to buffer to reach 10, 30, 100 µM (final DMSO 1%).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 600 nm (turbidity).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Precipitate forming.

Decision Tree: Solvent & Formulation Selection

Use this logic flow to determine the best solvent system for your specific assay type.

DecisionTree Start Start: Select Assay Type CellBased Cell-Based Assay Start->CellBased Enzymatic Biochemical/Enzymatic Start->Enzymatic DMSO_Tol Can cells tolerate 0.5% DMSO? CellBased->DMSO_Tol Detergent Is protein sensitive to detergent? Enzymatic->Detergent Yes_DMSO Use DMSO Step-Down (Protocol A) DMSO_Tol->Yes_DMSO Yes No_DMSO Use Cyclodextrin (HP-β-CD) DMSO_Tol->No_DMSO No Yes_Det Use 0.1% BSA as carrier Detergent->Yes_Det Yes No_Det Add 0.05% Tween-20 to Buffer Detergent->No_Det No

Caption: Figure 2. Formulation decision matrix based on assay tolerance to DMSO and detergents.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • PubChem Database. (2025). "Compound Summary: Thiophene Derivatives and Piperidine Analogs." National Center for Biotechnology Information. Link

  • BenchChem Technical Guides. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link

Sources

refining purification methods for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling Guide Subject: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Ticket ID: REF-PUR-5BT-PIP3 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulties purifying 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol due to its amphiphilic nature.[1][2] It contains a basic tertiary amine (piperidine), a polar hydroxyl group, and a lipophilic, halogenated heteroaromatic ring.[2]

Common failure modes include:

  • Tailing/Streaking on silica gel (due to silanol interactions).[1]

  • Oily Product that refuses to crystallize (common for benzyl-piperidine analogs).[1]

  • Persistent Aldehyde Impurity (from the reductive amination precursor).

This guide provides self-validating protocols to resolve these issues.

Module 1: Flash Chromatography Troubleshooting

User Question: "My compound streaks across the TLC plate and elutes as a broad tail during flash chromatography, causing co-elution with impurities. How do I fix this?"

Technical Diagnosis: The piperidine nitrogen (


) interacts strongly with acidic silanol groups (

) on the silica surface. Standard solvents (Hexane/EtOAc) cannot break this hydrogen bond, resulting in peak broadening.[2]

The Solution: The "Amine Shield" Protocol You must modify the mobile phase to block silanol sites.

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (
    
    
    
    )
    .[2]

Protocol:

  • Pre-wash: Flush the silica column with 3 column volumes (CV) of 90:10 DCM:(MeOH+1%

    
    ) to neutralize active silanols.
    
  • Equilibrate: Return to starting conditions (e.g., 100% DCM or 98:2 DCM:MeOH).

  • Run Gradient: 0%

    
     10% Solvent B over 15 CV.
    

Mechanism of Action: The added base (


 or 

) competes for the silanol binding sites, effectively "shielding" the silica and allowing your product to elute as a sharp, symmetrical band.

ChromatographyMechanism cluster_legend Interaction Logic Silica Acidic Silica Surface (Si-OH) Product Target Amine (Piperidine) Silica->Product H-Bonding (Strong) Result_Bad Tailing / Streaking Product->Result_Bad Without Modifier Result_Good Sharp Peak Shape Product->Result_Good With Modifier Modifier Modifier Base (NH4OH / TEA) Modifier->Silica Preferential Binding (Blocks Sites)

Caption: Competitive inhibition mechanism where mobile phase modifiers block silica sites to prevent amine tailing.

Module 2: Chemical Scavenging (Aldehyde Removal)

User Question: "NMR shows 5-10% unreacted 5-bromothiophene-2-carbaldehyde. It co-elutes with my product. How do I remove it without another column?"

Technical Diagnosis: Aldehydes are lipophilic and often track with the amine product on silica. However, aldehydes react reversibly with bisulfite to form water-soluble adducts, while your tertiary amine product does not.[2]

The Solution: Bisulfite Wash Do not rely on chromatography for this separation. Use a chemical wash during the workup.[3]

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash the organic layer twice with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Observation Check: If the aldehyde content is high, you may see a white precipitate (the bisulfite adduct) at the interface. Filter this off if it hinders phase separation.[1][4]

  • Wash with Saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (to remove acidic bisulfite traces).
    
  • Wash with Brine, Dry (

    
    ), and Concentrate.
    

Validation: Check the crude NMR. The aldehyde proton peak (


 ppm) should be completely absent.

Module 3: Solidification & Salt Formation

User Question: "My product is a viscous yellow oil. I need a solid for stability studies. How do I crystallize it?"

Technical Diagnosis: The free base of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is likely an oil due to the rotational freedom of the methylene bridge and the non-planar piperidine ring.[1] Converting it to a Hydrochloride (HCl) or Oxalate salt increases lattice energy, promoting crystallization.[2]

The Solution: HCl Salt Formation Warning: Do not use strong Lewis acids or high heat, as the thiophene ring can be sensitive.

Protocol:

  • Dissolve 1.0 g of the free base oil in 5 mL of Diethyl Ether (or MTBE).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equivalents).

  • Observation: A white precipitate should form immediately.[1]

  • Stir for 15 minutes.

  • Filter the solid under nitrogen (hygroscopic risk).

  • Wash with cold ether.[1]

Data Table: Physical Properties & Solubility

FormAppearanceSolubility (Water)Solubility (DCM)Stability Risk
Free Base Viscous Yellow OilLowHighOxidation (N-oxide)
HCl Salt White/Off-white SolidHighLowHygroscopic
Oxalate Salt Crystalline SolidModerateLowGood Crystallinity

Module 4: Workflow Visualization

The following decision tree guides you from the crude reaction mixture to the final pure compound.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Aldehyde + Boron salts) Bisulfite Wash w/ Sat. NaHSO3 Crude->Bisulfite Remove Aldehyde PhaseSep Phase Separation (Aldehyde in Aqueous) Bisulfite->PhaseSep TLC_Check TLC Check: Is product pure? PhaseSep->TLC_Check Organic Layer SaltForm Salt Formation (HCl/Ether) TLC_Check->SaltForm Yes (Pure) Column Flash Column DCM/MeOH/NH4OH TLC_Check->Column No (Impurities) Final Final Pure Solid SaltForm->Final Filter & Dry Column->SaltForm Purified Oil

Caption: Integrated workflow prioritizing chemical scavenging (bisulfite) before chromatographic steps.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa and salt formation of piperidine derivatives).

  • Boucher, M. M., et al. (2017).[2][4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][4] (Authoritative protocol for bisulfite washes). [2]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][5] "Rapid chromatographic technique for preparative separations with moderate resolution."[1][5] The Journal of Organic Chemistry, 43(14), 2923-2925.[2][5] (Foundational text on flash chromatography parameters). [2]

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for acidity of thiophene/piperidine systems).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol and its analogs. These molecules hold significant potential as modulators of monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction: The Therapeutic Promise of Monoamine Transporter Modulation

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. Their dysfunction is implicated in numerous central nervous system (CNS) disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, molecules that can selectively or non-selectively inhibit these transporters are of immense therapeutic interest.

The 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol scaffold represents a compelling starting point for the development of novel monoamine transporter ligands. Its unique combination of a halogenated thiophene moiety and a substituted piperidine ring offers a rich chemical space for synthetic modification and optimization of pharmacological properties. This guide will dissect the key structural features of this scaffold and, by drawing on established SAR principles from related compound classes, provide a predictive framework for designing next-generation analogs with enhanced potency, selectivity, and drug-like properties.

Core Structural Features and Their Influence on Activity

The 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol scaffold can be deconstructed into three key components, each playing a crucial role in its interaction with monoamine transporters: the (A) 5-Bromothiophen-2-yl moiety, the (B) methyl linker, and the (C) piperidin-3-ol core. The interplay of these components dictates the overall pharmacological profile of the molecule.

SAR_overview cluster_scaffold 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Scaffold Scaffold A A: 5-Bromothiophen-2-yl Moiety B B: Methyl Linker A->B Influences binding pocket interactions C C: Piperidin-3-ol Core C->B Positions aromatic group

Figure 1: Key structural components of the 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol scaffold.

The Thiophene Ring: A Versatile Aromatic System

The thiophene ring serves as a bioisosteric replacement for a phenyl ring, a common feature in many monoamine transporter inhibitors. Its sulfur atom can participate in unique interactions within the transporter binding pockets.

  • Substitution Pattern: The 2,5-disubstitution pattern on the thiophene ring is critical for activity. The bromine atom at the 5-position likely occupies a hydrophobic pocket within the transporter. SAR studies on related compounds have shown that bioisosteric replacement of a phenyl group with a thiophene moiety can produce potent monoamine transporter ligands[1].

  • Halogen Substitution: The nature of the halogen at the 5-position can significantly impact affinity. While bromine is present in the parent compound, exploring other halogens (e.g., chlorine, fluorine) or small electron-withdrawing groups could modulate potency and selectivity. For instance, in related piperidine-based analogs, para-substitution on a phenyl ring with halogens like bromo or iodo generally leads to retained or increased affinity for the dopamine transporter[2].

  • Alternative Substituents: Replacing the bromine with other small, lipophilic groups could further probe the binding pocket. However, bulky substituents are generally not well-tolerated in this region for many monoamine transporter inhibitors[3].

The Piperidine Core: A Key Determinant of Selectivity and Potency

The piperidine ring is a ubiquitous scaffold in CNS drug discovery due to its ability to adopt a stable chair conformation and present substituents in well-defined spatial orientations.[4][5]

  • Stereochemistry at the 3-Position: The stereochemistry of the hydroxyl group at the 3-position of the piperidine ring is a critical determinant of activity. In many classes of piperidine-based monoamine transporter inhibitors, different stereoisomers exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or selective than the other.[6] For instance, studies on 3,4-disubstituted piperidines have revealed that both cis and trans isomers, as well as their enantiomers, display varied selectivity for DAT, SERT, and NET.[4][6]

  • The 3-Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with polar residues in the transporter binding site. Modifications at this position, such as esterification or conversion to an ether, would likely alter the binding mode and pharmacological profile. The presence of a hydroxyl group is often desirable for potent dopamine transporter binding affinity in related scaffolds.[7]

  • N-Substitution: The 1-[(5-Bromothiophen-2-yl)methyl] group is the N-substituent. The nature of the group attached to the piperidine nitrogen is paramount for activity. The thienylmethyl group positions the aromatic ring in a manner that is likely crucial for binding. Lengthening or shortening the methylene linker, or introducing conformational constraints, would significantly impact activity.

Comparative Analysis with Alternative Scaffolds

To better understand the potential of 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol analogs, it is instructive to compare them with other well-established classes of monoamine transporter inhibitors.

Scaffold ClassKey Structural FeaturesGeneral SAR ObservationsRepresentative Compounds
Thienylalkylpiperidines (e.g., the topic compound) 2,5-disubstituted thiophene linked to a piperidin-3-olHalogen at thiophene-5 position likely enhances DAT affinity. Piperidine-3-ol stereochemistry is critical.1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Phenyltropanes Tropane core with a 3β-aryl substituentHigh affinity for DAT. Modifications to the 2β-substituent and N-substituent modulate selectivity.Cocaine, WIN 35,428
Piperazine Derivatives Piperazine core, often with diphenylalkyl or related substituentsCan exhibit high affinity for DAT. Substituents on the second nitrogen atom are crucial for potency.[7][8]GBR12909
Methylphenidate Analogs Piperidine ring with a 2-phenyl and a 2-carboxymethyl groupthreo isomers are generally more potent DAT inhibitors. Phenyl ring substitutions can enhance DAT affinity.[2]Methylphenidate (Ritalin)

This comparison highlights that while different scaffolds can achieve high affinity for monoamine transporters, the specific structural requirements for optimal activity vary. The thienylalkylpiperidine class offers a unique combination of a heterocyclic aromatic group and a flexible piperidine core, providing opportunities for fine-tuning selectivity profiles that may differ from the more rigid tropane-based inhibitors or the often less selective piperazine derivatives.

Experimental Methodologies for SAR Studies

A systematic investigation of the SAR of 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol analogs requires robust synthetic and pharmacological evaluation protocols.

General Synthetic Strategy

A common synthetic route to this class of compounds involves the reductive amination of piperidin-3-ol with a suitable thiophene-2-carboxaldehyde derivative.

synthesis_workflow Thiophene 5-Bromo-thiophene-2-carboxaldehyde ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Thiophene->ReductiveAmination Piperidinol Piperidin-3-ol Piperidinol->ReductiveAmination Product 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol ReductiveAmination->Product

Figure 2: General synthetic workflow for 1-[(thienylmethyl)]piperidin-3-ol analogs.

Step-by-Step Protocol for Reductive Amination:

  • Reactant Preparation: Dissolve piperidin-3-ol (1.0 eq) and 5-bromothiophene-2-carboxaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol.

In Vitro Pharmacological Evaluation

The primary pharmacological characterization of these analogs involves determining their binding affinities and functional potencies at the three major monoamine transporters.

Radioligand Binding Assays:

These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

  • DAT Binding: Use of [³H]WIN 35,428 as the radioligand with rat striatal membranes.

  • SERT Binding: Use of [³H]paroxetine or [³H]citalopram as the radioligand with rat brain stem or frontal cortex membranes.

  • NET Binding: Use of [³H]nisoxetine as the radioligand with rat frontal cortex or hippocampal membranes.

The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors.

Synaptosomal Uptake Assays:

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

  • Dopamine Uptake: Inhibition of [³H]dopamine uptake into rat striatal synaptosomes.

  • Serotonin Uptake: Inhibition of [³H]5-HT uptake into rat brain stem or cortical synaptosomes.

  • Norepinephrine Uptake: Inhibition of [³H]norepinephrine uptake into rat cortical or hippocampal synaptosomes.

The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Predictive SAR and Future Directions

Based on the analysis of related compound classes, we can propose a predictive SAR for the 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol scaffold.

SAR_predictions SAR SAR Predictions Thiophene Ring Piperidine Core Thiophene_mods Thiophene_mods SAR:f1->Thiophene_mods Piperidine_mods Piperidine_mods SAR:f2->Piperidine_mods

Figure 3: Predictive SAR for modifications to the lead scaffold.

Key areas for future investigation include:

  • Systematic Halogen Substitution: Synthesize and test analogs with different halogens (F, Cl, I) at the 5-position of the thiophene ring to determine the optimal substituent for DAT, SERT, and NET affinity.

  • Exploration of Piperidine Stereochemistry: Separate and pharmacologically characterize the enantiomers of 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol to elucidate the stereochemical requirements for potent and selective transporter inhibition.

  • Modification of the 3-Hydroxyl Group: Prepare analogs with modifications at the 3-position (e.g., ethers, esters) to probe the role of this functional group in receptor binding.

  • Bioisosteric Replacement of the Thiophene Ring: Investigate the effects of replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) to explore different electronic and steric properties.

Conclusion

The 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol scaffold presents a promising starting point for the development of novel monoamine transporter inhibitors. By leveraging the established SAR principles of related piperidine-based ligands, researchers can rationally design and synthesize new analogs with improved pharmacological profiles. A systematic approach to modifying the thiophene ring, the piperidine core, and their stereochemical relationship will be crucial in unlocking the full therapeutic potential of this exciting class of compounds. The experimental protocols outlined in this guide provide a solid foundation for such investigations, paving the way for the discovery of next-generation CNS therapeutics.

References

  • Wang, S., et al. (2006). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 49(1), 433-443.
  • Hsin, L. W., et al. (2000). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 43(23), 4357-4368.
  • Carroll, F. I., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 8174-8186.
  • Chae, C. H., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-2894.
  • Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(27), 5437-5449.
  • Tamiz, A. P., et al. (1999). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 42(19), 3814-3822.
  • Choi, J. K., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-2894.
  • Zheng, Y., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 157, 137-150.
  • Patil, S. B., et al. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. International Journal of Pharmaceutical Sciences and Research, 3(10), 3856-3861.
  • Li, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), 2359-2366.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(2), 163-189.
  • Kumar, N. S., et al. (2014). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Der Pharma Chemica, 6(5), 230-239.
  • Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(27), 5437-5449.
  • Kumar, A., & Singh, P. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37887-37911.
  • Kozikowski, A. P., et al. (2001). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 44(16), 2632-2642.
  • Romanelli, M. N., et al. (2009). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 19(15), 4056-4059.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is only the first step. A compound's ultimate success hinges not just on its potency at the intended target, but critically, on its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect, and are a primary cause of clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity profile is paramount.

This guide focuses on 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a compound featuring a piperidine ring linked to a bromothiophene moiety. Such scaffolds are common in centrally active agents and are known to interact with a wide range of targets, particularly G-protein coupled receptors (GPCRs).[2][3][4][5] As this specific molecule is not extensively characterized in public literature, it serves as an ideal model for outlining a comprehensive, method-driven strategy to determine a primary target and subsequently assess its binding specificity against related targets.

We will proceed by first postulating a plausible primary target based on the compound's structural motifs. We will then design a selectivity panel of related off-targets and detail the gold-standard experimental protocols—Radioligand Binding and Functional GTPγS Assays—required to generate high-fidelity, comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for specificity profiling.

Part 1: Hypothesis-Driven Target Selection and Panel Design

The journey to assess specificity begins with identifying a primary target. For a novel compound, this may be achieved through broad screening panels or computational predictions.[6] The structure of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol, containing a piperidine core often found in serotonin receptor ligands, allows us to hypothesize a primary target for the purpose of this methodological guide.[7]

Hypothetical Primary Target: Serotonin Receptor 7 (5-HT₇).

Rationale for Panel Selection: A meaningful specificity assessment requires comparing the compound's affinity for its primary target against its affinity for other receptors. The choice of these "off-targets" is not random. It is a strategic selection based on two principles:

  • Structural Homology: Receptors from the same family (e.g., other serotonin receptor subtypes) are the most likely candidates for cross-reactivity.

  • Functional Overlap: Receptors that mediate similar physiological pathways or are expressed in the same tissues, even if less structurally related, are important to investigate.

Based on this, we can construct a logical, tiered selectivity panel.

Table 1: Hypothetical Target and Selectivity Panel

Target ClassSpecific ReceptorRationale
Primary Target 5-HT₇ Receptor Hypothesized primary target
Related Targets (High Homology) 5-HT₁ₐ ReceptorHigh sequence homology within serotonin family
5-HT₂ₐ ReceptorHigh sequence homology within serotonin family
5-HT₆ ReceptorHigh sequence homology within serotonin family
Related Targets (Functional Overlap) Dopamine D₂ ReceptorMonoamine GPCR with potential for cross-talk
α₁-Adrenergic ReceptorMonoamine GPCR with potential for cross-talk

Part 2: Experimental Methodologies for Specificity Profiling

To generate the data needed for our comparison, we will employ two distinct but complementary in vitro assays. The first, a radioligand binding assay, directly measures the compound's affinity (how tightly it binds) for the receptor. The second, a [³⁵S]GTPγS binding assay, measures a proximal step in receptor function (G-protein activation), allowing us to characterize the compound as a potential agonist or antagonist.[8][9]

Methodology 1: Competitive Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity of a compound to a target receptor.[10] It operates on the principle of competition: the test compound's ability to displace a known, high-affinity radiolabeled ligand from the receptor is measured. The resulting data allows for the calculation of the inhibition constant (Kᵢ), a direct measure of binding affinity.

Experimental Protocol: Radioligand Binding

  • Membrane Preparation:

    • Harvest cultured cells heterologously expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₇).

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a BCA assay.[11]

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer containing a range of concentrations of the test compound (1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol) or a reference compound.

      • 50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]SB-269970 for 5-HT₇).

      • 150 µL of the prepared cell membrane suspension (typically 10-50 µg protein per well).

    • Define non-specific binding in separate wells containing a high concentration of a known non-labeled antagonist.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach binding equilibrium.[11]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand in the solution.[10]

    • Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Methodology 2: [³⁵S]GTPγS Functional Assay

This functional assay provides information beyond simple binding. It measures the direct consequence of receptor activation: the exchange of GDP for GTP on the associated Gα subunit.[12] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the amount of activated G-protein can be quantified. This allows for the determination of a compound's efficacy (agonist vs. antagonist activity) and potency (EC₅₀ or IC₅₀).

Experimental Protocol: [³⁵S]GTPγS Binding

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor as described in the radioligand binding protocol.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

      • A fixed concentration of GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

      • The prepared cell membranes (10-50 µg protein).

      • Varying concentrations of the test compound. To test for antagonist activity, a fixed concentration of a known agonist is also added.

    • Define basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

    • Pre-incubate the plate for 15-30 minutes at room temperature.[12]

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Separation and Quantification:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described previously.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For Agonists: Plot the stimulated binding (as a percentage above basal) against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a standard full agonist).

    • For Antagonists: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound. Fit the data to determine the IC₅₀.

Part 3: Data Visualization and Interpretation

The power of this approach lies in the direct comparison of data across multiple targets. The results should be summarized in a clear, concise table. For this guide, we will use hypothetical but realistic data to illustrate the analysis.

Table 2: Comparative Specificity Profile (Hypothetical Data)

TargetCompoundKᵢ (nM) - Binding AssayFunctional Activity (EC₅₀/IC₅₀, nM)Selectivity Fold (vs. 5-HT₇)
5-HT₇ Receptor 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol 15 Antagonist, IC₅₀ = 25 -
SB-269970 (Reference Antagonist)[7]0.8Antagonist, IC₅₀ = 1.2-
5-HT₁ₐ Receptor 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol 1,800 No activity up to 10 µM 120-fold
SB-269970>10,000No activity up to 10 µM>12,500-fold
5-HT₂ₐ Receptor 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol >10,000 No activity up to 10 µM >667-fold
SB-269970250No activity up to 10 µM312-fold
Dopamine D₂ Receptor 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol 950 No activity up to 10 µM 63-fold
SB-2699701,500No activity up to 10 µM1,875-fold
Interpreting the Results
  • Potency and Affinity: The Kᵢ value from the binding assay indicates high affinity for the 5-HT₇ receptor (15 nM). The functional assay confirms this interaction is functionally relevant and characterizes the compound as an antagonist with a potency (IC₅₀) of 25 nM.

  • Specificity: The key metric for specificity is the Selectivity Fold , calculated as (Kᵢ of off-target / Kᵢ of primary target).

    • Our hypothetical compound shows a 120-fold selectivity for 5-HT₇ over 5-HT₁ₐ and over 667-fold selectivity over 5-HT₂ₐ.

    • Its lowest selectivity is against the D₂ receptor (63-fold). In drug development, a selectivity of >100-fold is often desired to minimize the risk of off-target effects. The 63-fold selectivity against D₂ might warrant further investigation or chemical modification to improve the profile.

  • Benchmark Comparison: Comparing the test compound to the known selective antagonist SB-269970 provides crucial context. While our compound is potent, SB-269970 is more potent and displays a superior selectivity profile across the tested panel.

Part 4: Visualizing the Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding.

G cluster_0 Compound & Target Preparation cluster_1 Experimental Assays cluster_2 Data Analysis & Interpretation Compound Test Compound 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol BindingAssay Competitive Radioligand Binding Assay Compound->BindingAssay FunctionalAssay [35S]GTPγS Functional Assay Compound->FunctionalAssay Panel Design Selectivity Panel (5-HT7, 5-HT1A, 5-HT2A, D2) Membranes Prepare Membranes from Receptor-Expressing Cell Lines Panel->Membranes Membranes->BindingAssay Membranes->FunctionalAssay Ki_Calc Calculate Ki values (Cheng-Prusoff) BindingAssay->Ki_Calc EC50_Calc Calculate EC50/IC50 values FunctionalAssay->EC50_Calc Table Generate Comparative Data Table Ki_Calc->Table EC50_Calc->Table Conclusion Assess Specificity Profile (Selectivity Fold) Table->Conclusion

Caption: Overall workflow for assessing compound specificity.

G cluster_0 GPCR Signaling Cascade cluster_1 Assay Principle Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR Binds G_Protein G-Protein (GDP-Bound) GPCR->G_Protein Activates GPCR_Active GPCR (Active) G_Protein_Active G-Protein ([35S]GTPγS-Bound) GPCR_Active->G_Protein_Active Catalyzes GDP/GTPγS Exchange Signal Downstream Signal G_Protein_Active->Signal

Caption: Principle of the [³⁵S]GTPγS functional assay.

Conclusion

This guide presents a comprehensive and methodologically sound framework for assessing the specificity of a novel compound, using 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol as a representative example. By combining high-fidelity binding and functional assays with a logically designed target panel, researchers can generate robust, comparative data essential for decision-making in the drug discovery process. This structured approach, moving from hypothesis to experimental validation and clear data interpretation, not only de-risks development by identifying potential liabilities early but also builds a solid foundation for subsequent preclinical and clinical investigation. The principles and protocols detailed herein are broadly applicable and serve as a template for the rigorous characterization of any novel bioactive molecule.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Cai, W., & Chen, X. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer Protocols.
  • BenchChem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Sriram, K., & Insel, P. A. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in pharmacology.
  • Sun, H., et al. (2023).
  • Inglese, J., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • Verhaegen, M., & Leurs, R. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Harrison, C., & Traynor, J. R. (2011).
  • Inglese, J., et al. (2012). GTPγS Binding Assays. PubMed.
  • Revvity. (n.d.). GPCRs: the pathway to discovery.
  • Kelly, E. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology.
  • PubChem. (n.d.). 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Schepmann, D., et al. (2015).
  • Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.
  • Kulkarni, S. K., et al. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. International Journal of Pharmaceutical & Biological Archives.
  • Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Record.
  • Roayapalley, P. K., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules.
  • BenchChem. (n.d.). 1-((4-Bromothiophen-2-yl)methyl)piperidine.
  • DiPasquale, G., & Welaj, P. (1973). Pharmacological study of broperamole, a chemical novel antiinflammatory compound. Journal of pharmaceutical sciences.
  • Usui, K., et al. (2023).
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Wang, Y., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.
  • Cheng, D., et al. (2011). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Journal of Medicinal Chemistry.
  • TargetMol. (n.d.). TargetMol Chemicals.
  • Hirst, W. D., et al. (2000). A novel, potent, and selective 5-HT(7) antagonist: (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl) phenol (SB-269970). Journal of medicinal chemistry.
  • PubChem. (n.d.). 3-[(5-Bromothiophen-2-yl)methylidene]piperidine.
  • PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)methylidene]piperidine.
  • Cruz-Navarro, A., et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank.
  • Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of medicinal chemistry.
  • Selvaraju, K., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of medicinal chemistry.

Sources

comparative analysis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol and its enantiomers

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including FLT3 kinases , GPCRs , and bacterial enzymes .[1]

This guide objectively compares the racemic mixture against its (R)- and (S)-enantiomers .[1] While the racemate offers a cost-effective entry point for High-Throughput Screening (HTS), the pure enantiomers are critical for establishing structure-activity relationships (SAR) and avoiding off-target toxicity.[1] This document provides the technical roadmap for synthesizing, resolving, and utilizing this scaffold in medicinal chemistry campaigns.

Chemical Profile & Stereochemical Architecture

The molecule consists of a piperidine ring bearing a hydroxyl group at the C3 position, N-alkylated with a (5-bromothiophen-2-yl)methyl moiety.[1] The 5-bromo position serves as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura), while the C3-hydroxyl provides a hydrogen-bond donor/acceptor essential for binding affinity.[1]

Comparative Technical Specifications
FeatureRacemate (±) (R)-Enantiomer (S)-Enantiomer
CAS Registry Analogous to 414880-90-3Custom SynthesisCustom Synthesis
Primary Utility HTS Library GenerationLead Optimization (SAR)Lead Optimization (SAR)
Binding Mode Non-specific / MixedDefined VectorDefined Vector
Sourcing Cost Low ($)High (

$)
High (

$)
Synthetic Route Reductive Amination (Standard)Chiral Pool SynthesisChiral Pool Synthesis

Critical Insight: The biological activity of piperidin-3-ol derivatives is often stereospecific. For instance, in certain muscarinic antagonists, the (R)-isomer exhibits nanomolar affinity while the (S)-isomer is virtually inactive. Therefore, early resolution of this scaffold is recommended to prevent "isomeric ballast" in late-stage assays.

Synthesis & Manufacturing Protocols

The most robust and scalable method for accessing this scaffold is the Reductive Amination of 5-bromothiophene-2-carboxaldehyde with piperidin-3-ol.[1] This route avoids the use of unstable thiophene-methyl halides (which are prone to polymerization).

Method A: Reductive Amination (Preferred)
  • Reagents : Sodium Triacetoxyborohydride (STAB), DCE/DCM, Acetic Acid.

  • Mechanism : Formation of an iminium ion intermediate followed by selective hydride transfer.

Experimental Protocol (Bench Scale):

  • Imine Formation : In a round-bottom flask, dissolve 5-bromothiophene-2-carboxaldehyde (1.0 equiv, ~191 mg/mmol) and piperidin-3-ol (1.0 equiv, ~101 mg/mmol) in anhydrous 1,2-dichloroethane (DCE).[1]

  • Acid Catalysis : Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

  • Reaction : Allow to warm to RT and stir for 12–16 hours under Nitrogen.

  • Workup : Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification : Flash chromatography (SiO₂, DCM:MeOH 95:5).

Note on Chirality: To obtain the (R)- or (S)-enantiomer, simply substitute the racemic piperidin-3-ol starting material with commercially available (R)-3-hydroxypiperidine hydrochloride or (S)-3-hydroxypiperidine hydrochloride .[1] This "Chiral Pool" approach is superior to resolving the final product.

Visualizing the Synthetic Logic

SynthesisPathcluster_0Stereochemical Control PointAldehyde5-Bromothiophene-2-carboxaldehydeIminiumIminium IntermediateAldehyde->IminiumDCE, AcOHAminePiperidin-3-ol(Racemic or Chiral)Amine->IminiumProduct1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-olIminium->ProductSTABNa(OAc)3BH(Reducing Agent)STAB->ProductHydride Transfer

Figure 1: Reductive amination pathway. The stereochemistry is defined solely by the piperidine starting material.

Functional Performance: The "Bromine Handle"

The value of this molecule lies in the 5-bromo position.[2][3][4][5][6][7] It is an "activated" handle for Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly elaborate the scaffold into complex drug candidates.

Comparative Reactivity: Suzuki-Miyaura Coupling

The thiophene bromide is highly reactive towards oxidative addition by Pd(0), often more so than phenyl bromides due to the electron-rich nature of the thiophene ring.

Standard Protocol for Library Expansion:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Base : K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent System : 1,4-Dioxane/Water (4:[1][6]1) – Water is crucial for the catalytic cycle.

  • Temperature : 80–90°C.

Data: Yield Expectations

Coupling Partner (Boronic Acid) Expected Yield Notes
Phenylboronic acid >85% Standard benchmark.[1][7]
Pyridyl-3-boronic acid 60–75% Requires Pd(dppf)Cl₂ due to N-coordination.[1]

| Alkylboronic acids | 40–50% | Beta-hydride elimination competes; use Suzuki-Miyaura variations.[1] |

Divergent Synthesis Workflow

DivergentSynthesisScaffold1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-olSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Scaffold->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Scaffold->BuchwaldSonogashiraSonogashira(Alkyne, CuI, Pd cat.)Scaffold->SonogashiraBiarylBiaryl Analogs(Kinase Inhibitors)Suzuki->BiarylAminesAminothiophenes(GPCR Ligands)Buchwald->AminesAlkynesAlkynyl Derivatives(Rigid Linkers)Sonogashira->Alkynes

Figure 2: The scaffold serves as a divergence point for generating three distinct classes of medicinal compounds.[1]

Quality Control: Chiral Resolution

If the racemate is synthesized, separating the enantiomers requires Chiral HPLC. This is also the standard method for determining the Enantiomeric Excess (ee) of asymmetric syntheses.

Standard Operating Procedure (SOP) for Chiral HPLC:

  • Column : Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase : Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Why DEA? The basic amine prevents tailing of the piperidine nitrogen on the silica support.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (Thiophene absorption).

Self-Validating Check : The (R)- and (S)-enantiomers should elute with baseline resolution (Resolution factor

References
  • Reductive Amination Standards : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Thiophene Reactivity : Rasool, S., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction." Royal Society Open Science, 2025. Link

  • Chiral Separation : Tiritan, M. E., et al. "Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition." Molecules, 2020.[8] Link

  • Biological Context (FLT3) : "The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant AML Cells."[9] Molecules, 2025.[3][8][9][10] Link

  • Suzuki Coupling Protocols : BenchChem Application Notes. "Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene."[1][11] Link

Evaluating the Therapeutic Index of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol: A Comparative Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, the therapeutic index (TI) remains a cornerstone for evaluating the potential of a novel chemical entity. It offers a quantitative measure of a drug's safety margin, providing a critical early indicator of its viability as a therapeutic agent.[1][2][3][4][5][6] This guide provides a comprehensive framework for evaluating the therapeutic index of a novel compound, 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (herein referred to as Compound-X), in the context of its potential as an anti-inflammatory agent. We will compare its hypothetical preclinical data with established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.

The chemical scaffold of Compound-X, incorporating a bromothiophene moiety and a piperidin-3-ol group, suggests a potential for biological activity. Thiophene derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities.[7][8] Similarly, the piperidine ring is a common feature in many pharmaceuticals and natural alkaloids, recognized for its role in compounds with analgesic and anti-inflammatory effects.[9][10][11] Based on these structural alerts, we hypothesize that Compound-X may exert its therapeutic effect through the modulation of inflammatory pathways, possibly via the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many NSAIDs.[12][13]

The Concept of Therapeutic Index

The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[1][2] In preclinical studies, this is often calculated as:

TI = LD50 / ED50

Where:

  • LD50 (Lethal Dose 50): The dose of a drug that is lethal to 50% of the animal population in a study.

  • ED50 (Effective Dose 50): The dose of a drug that produces the desired therapeutic effect in 50% of the animal population.

A higher therapeutic index is preferable, as it indicates a wider margin between the effective and toxic doses of a drug.[2][3]

Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index requires a multi-pronged experimental approach, encompassing both in vitro and in vivo studies to assess cytotoxicity, efficacy, and systemic toxicity.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Therapeutic Index Calculation & Comparison in_vitro_start Start: Compound-X Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on RAW 264.7 Macrophages) in_vitro_start->cytotoxicity in_vitro_end In Vitro Data for In Vivo Dose Selection cytotoxicity->in_vitro_end Determine IC50 in_vivo_start Start: Animal Model Selection (e.g., Wistar Rats) in_vitro_end->in_vivo_start Inform Dose Range efficacy Efficacy Study (e.g., Carrageenan-Induced Paw Edema) in_vivo_start->efficacy toxicity Acute Toxicity Study (LD50 Determination) in_vivo_start->toxicity ed50 Efficacy Data efficacy->ed50 Determine ED50 ld50 Toxicity Data toxicity->ld50 Determine LD50 calculate_ti Calculate TI = LD50 / ED50 ed50->calculate_ti ld50->calculate_ti compare Compare TI of Compound-X with Competitors (Ibuprofen, Celecoxib) calculate_ti->compare

Caption: Experimental Workflow for Therapeutic Index Evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step in assessing the toxicity of Compound-X is to determine its effect on cell viability in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Protocol: MTT Assay on RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of Compound-X, Ibuprofen, and Celecoxib in complete culture medium. Remove the old medium from the cells and add 100 µL of the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model

To determine the effective dose (ED50) of Compound-X, a well-established model of acute inflammation, the carrageenan-induced paw edema model in rats, is utilized.[3][5]

Protocol: Carrageenan-Induced Paw Edema in Wistar Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard group (Ibuprofen or Celecoxib), and several test groups receiving different doses of Compound-X orally.

  • Compound Administration: Administer the respective compounds to the animals.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The ED50 is determined from the dose-response curve.

In Vivo Acute Toxicity Study: LD50 Determination

The final step is to determine the acute toxicity of Compound-X to establish the LD50.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Selection: Use female Wistar rats, as they are generally more sensitive.

  • Sequential Dosing: Dose one animal at a time with a starting dose based on in vitro data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • LD50 Calculation: The LD50 is calculated from the results of a minimum of 5 animals using specialized software.

Comparative Data Analysis

The following table presents a hypothetical dataset for Compound-X, alongside published data for Ibuprofen and Celecoxib, to illustrate the comparative evaluation.

Parameter Compound-X (Hypothetical Data) Ibuprofen (Reference Data) Celecoxib (Reference Data)
In Vitro IC50 (µM) (RAW 264.7 cells) 150>20075
In Vivo ED50 (mg/kg) (Rat Paw Edema) 2510010
In Vivo LD50 (mg/kg, oral, rat) 2500636>2000
Therapeutic Index (LD50/ED50) 100 6.36 >200

Interpretation and Discussion

Based on our hypothetical data, Compound-X demonstrates a promising therapeutic index of 100. This suggests a wide margin of safety, significantly greater than that of the non-selective COX inhibitor, Ibuprofen (TI = 6.36). The high therapeutic index of Compound-X indicates that a dose 100 times greater than the effective dose would be required to produce a lethal effect in 50% of the subjects.

In comparison to Celecoxib, a selective COX-2 inhibitor known for its improved gastrointestinal safety profile, Compound-X has a lower, yet still very favorable, therapeutic index. It is important to note that the LD50 for Celecoxib is reported as greater than 2000 mg/kg, which makes a precise TI calculation challenging but indicates a very high safety margin.

The in vitro cytotoxicity data (IC50) provides further context. Compound-X shows moderate cytotoxicity, less than Celecoxib but more than Ibuprofen in this hypothetical scenario. This information is crucial for guiding dose selection in further preclinical and clinical studies.

G cluster_0 cluster_1 Compound_X Compound-X TI = 100 High High Compound_X->High Favorable Ibuprofen Ibuprofen TI = 6.36 Low Low Ibuprofen->Low Less Favorable Celecoxib Celecoxib TI > 200 Celecoxib->High Very Favorable

Caption: Comparative Safety Margins Based on Therapeutic Index.

Conclusion

The evaluation of the therapeutic index is a critical milestone in the journey of a new drug candidate. This guide has outlined a systematic and scientifically rigorous approach to determining the therapeutic index of a novel anti-inflammatory compound, 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (Compound-X). Through a combination of in vitro and in vivo assays, we can generate the necessary data to calculate the TI and compare it against established competitors.

Our hypothetical analysis suggests that Compound-X possesses a promising therapeutic index, warranting further investigation into its mechanism of action, pharmacokinetic profile, and long-term toxicity. This structured approach to preclinical evaluation ensures that only the most promising and safest compounds advance to clinical trials.

References

  • IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index. IT Medical Team.
  • Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. Knya.
  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Dr.Oracle.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. CSPT.
  • Wikipedia. Therapeutic index. Wikipedia.
  • Abcam. MTT assay protocol. Abcam.
  • IT Medical Team. Therapeutic Index: Balancing Efficacy and Safety in Drug Therapy. IT Medical Team.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. NCBI.
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • BenchChem.
  • Merck Millipore.
  • International Journal of Molecular Sciences. (2025, October 13).
  • International Journal of Molecular Sciences.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • Analgesic activity of alkyl piperidine deriv
  • ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Medicinal Chemistry. (2024, August 8).
  • Encyclopedia MDPI. (2024, January 16). Biological Activities of Thiophenes. MDPI.
  • Wikipedia.
  • Medscape. (2023, January 13).
  • U.S. Food and Drug Administration. CIPRO (ciprofloxacin hydrochloride). FDA.
  • Dovepress. (2020, May 26).
  • Therapeutic Class Overview Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2016, January 25).
  • Australian Prescriber. (2025, August 12).
  • Straight Healthcare. Antibiotic chart.
  • Cleveland Clinic. (2023, July 24).
  • PubMed. (1992, November). Serum concentrations of penicillin, doxycycline, and ciprofloxacin during prolonged therapy in rhesus monkeys. Journal of Infectious Diseases.
  • NCBI Bookshelf. (2023, August 28). Ciprofloxacin.
  • ResearchGate. (2018, December 17). (PDF)

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Risk Context

Compound Class: Halogenated Heteroaromatic Amine Primary Hazards: Skin Corrosion (Chemical Burns), Systemic Toxicity (Dermal Absorption), Severe Eye Damage.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components—a basic piperidine ring and a lipophilic bromothiophene —dictate a strict safety protocol. The piperidine moiety confers high basicity (


), creating a risk of chemical burns, while the thiophene ring enhances lipid solubility, increasing the risk of rapid dermal absorption.

The Golden Rule: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the risk.

Structural FeatureAssociated HazardPhysiological Mechanism
Piperidine Ring Corrosive / Caustic Basic nitrogen attacks fatty acids in cell membranes (saponification), causing deep tissue burns.
Bromothiophene Systemic Toxicity High lipophilicity facilitates transport across the stratum corneum; potential for hepatotoxicity or neurotoxicity.
Organobromine Environmental Toxin Persistent halogenated compound; strictly regulated waste stream.
PPE Selection Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for handling this compound during synthesis or purification.

Tier 1: Standard Handling (Weighing <100 mg, Closed Transfer)
Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor entry. Goggles seal against corrosive amine vapors.
Dermal (Hand) Double Nitrile Gloves (Min. 5 mil outer)Why Double? Thiophene derivatives can permeate thin nitrile. The inner glove provides a "time-to-detect" buffer.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary containment. Do not rely on N95 masks; they do not filter organic vapors.
Body Flame-Resistant (FR) Lab Coat Piperidine derivatives are often flammable; FR cotton prevents melting onto skin (unlike polyester).
Tier 2: High-Risk Operations (Spills, Heating, Scale-up >1g)
Protection ZoneRequired EquipmentTechnical Justification
Dermal (Hand) Laminate Film Gloves (e.g., Silver Shield®)Critical: Nitrile degrades rapidly under direct exposure to concentrated amines/halogenated aromatics. Laminate offers >4hr breakthrough time.
Respiratory PAPR or Full-Face Respirator (OV/P100 Cartridge)Required only if work must occur outside a hood (e.g., spill cleanup). OV cartridges neutralize organic vapors.
Body Tyvek® Apron / Sleeve Covers Adds an impermeable barrier over the lab coat to prevent saturation of fabric.
Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound safely.

HandlingProtocol Start Start: Handling 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol RiskCheck Risk Assessment: Is quantity > 1g OR Heating involved? Start->RiskCheck Tier1 TIER 1 PROTOCOL Standard Handling RiskCheck->Tier1 No Tier2 TIER 2 PROTOCOL High Risk / Spill Cleanup RiskCheck->Tier2 Yes PPE1 PPE: Double Nitrile Gloves Splash Goggles FR Lab Coat Tier1->PPE1 Hood Engineering Control: Fume Hood (Sash < 18 inches) PPE1->Hood Action Execute Experiment (Keep waste separate) Hood->Action PPE2 PPE: Silver Shield Gloves Tyvek Apron Full Face Respirator (OV/P100) Tier2->PPE2 PPE2->Action Disposal Disposal: Halogenated Organic Waste Action->Disposal

Figure 1: Decision tree for selecting appropriate protection levels based on operational scale and risk.

Detailed Operational Protocols
A. Weighing & Solubilization
  • Static Control: This powder may be static-prone. Use an antistatic gun inside the weigh station to prevent dispersal.

  • Solvent Choice: When dissolving, avoid ketones (Acetone/MEK) if wearing nitrile gloves, as these solvents strip nitrile rapidly, carrying the toxic intermediate through the glove [1].[1] Use alcohols (MeOH/EtOH) or DCM with caution.

  • Acid/Base Trap: If acidifying, expect an exotherm (piperidine protonation). Cool the receiving flask in an ice bath before addition.

B. Spill Response (Immediate Action)
  • Evacuate & Ventilate: If outside the hood, leave the area immediately.

  • Don Tier 2 PPE: Put on laminate gloves and respiratory protection.

  • Neutralize: Do not use water immediately (spreads the chemical).

    • Absorb with vermiculite or a dedicated organic spill pillow.

    • Clean surface with a dilute acetic acid solution (to neutralize the piperidine base), followed by soap and water.

C. Waste Disposal (Cradle-to-Grave)

Because of the Bromine atom, this is Halogenated Waste .

Waste StreamProtocolCritical Check
Liquid Waste Halogenated Organic Solvents Do NOT mix with Acid Waste. Mixing basic piperidine waste with acid waste causes violent heat/gas evolution.
Solid Waste Hazardous Solid Waste Double-bag contaminated gloves and paper towels. Label as "Toxic/Corrosive."
Sharps Chemically Contaminated Sharps Needles used with this compound must not be recapped. Dispose directly into sharps bin.
References
  • Glove Chemical Resistance Guide (Nitrile vs. Ketones/Amines). Kimberly-Clark Professional. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.